molecular formula C9H8Cl3NO3 B12755306 Triclopyr-ethyl CAS No. 60825-27-6

Triclopyr-ethyl

Cat. No.: B12755306
CAS No.: 60825-27-6
M. Wt: 284.5 g/mol
InChI Key: KXAVVWXJUDQGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triclopyr-ethyl (CAS 60825-27-6), with the systematic name Ethyl 2-((3,5,6-trichloropyridin-2-yl)oxy)acetate and a molecular formula of C9H8Cl3NO3, is a compound of significant importance in agricultural and environmental research. It is supplied as a high-purity analytical reference standard, characterized by a molecular weight of 284.5 . This compound is primarily used for analytical method development (AMV), method validation, and Quality Control (QC) applications, particularly in support of regulatory submissions like the Abbreviated New Drug Application (ANDA) and commercial production . As an ethyl ester derivative of the systemic herbicide Triclopyr, it serves as a critical model compound in metabolism, environmental fate, and degradation studies . Researchers value this compound for investigating the behavior of synthetic auxin herbicides. The parent compound, Triclopyr, functions by mimicking the plant growth hormone auxin (classified as a WSSA Group 4 herbicide), leading to unregulated growth in susceptible broadleaf weeds, abnormal and twisted plant development, and eventual plant decomposition . Studies on its environmental fate indicate that ester forms like this compound are rapidly converted to the acid form (Triclopyr) in the environment, which is highly soluble in water and degrades rapidly via photolysis in aquatic environments, with a half-life of approximately one day . The compound's crystal structure has been determined through single-crystal X-ray diffraction, revealing a monoclinic crystal system (P21/c space group) and a three-dimensional network structure stabilized by halogen bonding interactions, which is valuable information for researchers in material and crystallographic sciences . This product is intended for research applications only and is strictly for laboratory use. It is not intended for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO3/c1-2-15-7(14)4-16-9-6(11)3-5(10)8(12)13-9/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAVVWXJUDQGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041574
Record name Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, ethyl ester
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Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-, ethyl ester
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CAS No.

60825-27-6
Record name Triclopyr ethyl
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Record name Triclopyr-ethyl [ISO]
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Record name Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, ethyl ester
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Record name TRICLOPYR-ETHYL
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Molecular and Cellular Mechanisms of Phytotoxicity in Target Species

Elucidation of Auxin Mimicry in Plant Growth Regulation Disruption

Triclopyr (B129103) is classified as a synthetic auxin herbicide that mimics the activity of the natural plant hormone auxin. invasive.orginvasive.orgnih.gov This mimicry leads to an "auxin overdose," disrupting the plant's normal hormonal balance and interfering with controlled growth. researchgate.net The herbicidal action is not due to a single factor but rather the disruption of multiple growth processes in susceptible plants. ucanr.edu

Triclopyr-ethyl, once inside the plant, is converted to its active form, triclopyr acid. researchgate.net This active form mimics the plant hormone auxin, causing a disruption of normal growth processes. mass.gov At low concentrations, synthetic auxins like triclopyr can stimulate the production of other plant hormones, such as ethylene (B1197577), which can lead to symptoms like epinasty (abnormal twisting and bending of stems and leaves). researchgate.netucanr.educlallamcountywa.gov High concentrations of auxin can also inhibit the formation of ethylene. wikipedia.org This interference with the delicate balance of plant hormones is a key aspect of its phytotoxicity. researchgate.netfrontiersin.orgfrontiersin.org The application of auxin-mimicking herbicides leads to unregulated cell growth, damage to vascular tissues, and malformations of leaves and stems, ultimately causing the plant's death. researchgate.net

The presence of excessive auxin-like compounds triggers uncontrolled and disorganized cell division and elongation. invasive.org Triclopyr is believed to acidify and "loosen" cell walls, allowing for uncontrolled cell expansion. invasive.org Low concentrations of triclopyr can stimulate the synthesis of RNA, DNA, and proteins, leading to this abnormal cell division and growth. invasive.org Conversely, at higher concentrations, it can inhibit cell division and growth, particularly in the meristematic regions where active growth occurs. regulations.gov This uncontrolled proliferation of cells, especially in mature tissues, contributes to the collapse of vascular tissues. ucanr.edu

The uncontrolled cell growth induced by triclopyr leads to the destruction of vascular tissues, which are crucial for transporting water, nutrients, and sugars throughout the plant. invasive.orgvedantu.com Triclopyr is translocated throughout the plant and tends to accumulate in meristematic tissues—the primary sites of new growth in roots and shoots. ucanr.edumass.gov The disruption of these vital tissues, responsible for both primary (length) and secondary (girth) growth, ultimately leads to the death of the plant. regulations.govvedantu.com The collapse of the vascular system prevents the transport of essential resources, causing the plant to effectively starve and die. ucanr.edu

Selective Herbicidal Action on Dicotyledonous vs. Monocotyledonous Flora

Triclopyr is a selective herbicide, meaning it is highly effective against dicotyledonous (broadleaf) plants while having little to no impact on most monocotyledonous plants like grasses and conifers. invasive.orgwikipedia.org This selectivity is a key feature of auxin-mimicking herbicides. invasive.org The precise reason for this difference in susceptibility is not fully understood, but it is thought to be related to differences in vascular tissue structure, or the ability to translocate or metabolize the herbicide between the two plant groups. invasive.org While grasses are generally tolerant, high application rates of triclopyr can cause injury to some conifers. researchgate.net

Table 1: Susceptibility of Plant Groups to Triclopyr

Plant GroupSusceptibilityExamples of Affected/Unaffected Plants
Dicotyledonous (Broadleaf)HighNettles, docks, brambles, woody plants. orst.edu
Monocotyledonous (Grasses)LowGrasses are generally tolerant. invasive.orgorst.edu
ConifersGenerally LowSpruces show tolerance, while some pines may be susceptible during active growth. invasive.org

Plant Uptake and Translocation Dynamics of this compound and its Active Metabolites

For a herbicide to be effective, it must be absorbed by the plant and transported to its sites of action. This compound and its active form, triclopyr acid, are readily absorbed and translocated within susceptible plants. mass.govmass.gov

Triclopyr can be absorbed by plants through both their leaves (foliar absorption) and roots. mass.govwikipedia.org Foliar uptake is generally rapid, with studies showing that a significant percentage of the applied herbicide can penetrate the leaves within hours. researchgate.net While root uptake can occur, it is generally considered a less effective pathway for this herbicide. researchgate.net The waxy cuticle of leaves presents a barrier to absorption, but triclopyr ester formulations are more lipophilic and can penetrate this layer more effectively than salt formulations. researchgate.net Once absorbed, the herbicide enters the plant's vascular system for transport. researchgate.net

Table 2: Research Findings on Triclopyr Uptake and Translocation

Study FocusPlant SpeciesKey Findings
Foliar UptakeGreat RhododendronThe lipophilic triclopyr ester formulation had substantially greater foliar uptake (>60%) compared to the more water-soluble imazapyr. researchgate.net
Translocation to RootsGreat RhododendronTranslocation of triclopyr to the roots was lower (almost 50%) than its foliar uptake. researchgate.net
Herbicide MovementGeneralOnce inside the plant, triclopyr is transported in the vascular tissue and accumulates in the growing points. bioone.org
Absorption PathwaysGeneralTriclopyr is absorbed through both leaves and roots and is readily translocated throughout the plant. mass.gov

Once inside the plant, this compound is rapidly converted to triclopyr acid, the primary phytotoxic compound. researchgate.net This acid is then transported via the phloem (symplastic pathway) along with sugars to areas of active growth, such as the meristems, where it accumulates and exerts its toxic effects. ucanr.eduucanr.edu The main metabolite of triclopyr found in plants is 3,5,6-trichloro-2-pyridinol (B117793) (TCP). orst.edulakestevenswa.gov The ability of a plant to metabolize triclopyr into less harmful compounds is likely a mechanism of tolerance. researchgate.net

Phloem Mobility and Accumulation in Meristematic Regions

Triclopyr is recognized as a phloem-mobile herbicide, meaning it is transported throughout the plant via the phloem tissue, which is responsible for moving sugars from photosynthetic sites to areas of active growth or storage. researchgate.netusask.ca This systemic action allows the herbicide to be readily translocated from the point of application, typically the foliage, to various parts of the plant. researchgate.netmsstate.edu Ultimately, triclopyr accumulates in the meristematic regions, which are the centers of active cell division and growth, such as shoot tips and roots. researchgate.netusask.ca

The ability of triclopyr to move within the phloem is attributed to its chemical nature as a weak acid. usask.ca The pH difference between the slightly acidic apoplast (space outside the cell membrane) and the more alkaline cytoplasm of the phloem facilitates this movement in a process known as "acid trapping". mountainscholar.org In the lower pH of the apoplast, the triclopyr molecule is largely in a non-ionized, more lipid-soluble form, allowing it to pass through the plasma membrane into the phloem's cytoplasm. usask.ca Once inside the higher pH environment of the phloem, triclopyr dissociates into its ionized, less membrane-permeable form. usask.ca This "traps" the herbicide within the phloem, allowing it to be transported along with the flow of photoassimilates to the meristematic tissues where it exerts its phytotoxic effects. usask.camountainscholar.org

Biochemical and Physiological Responses in Susceptible Vegetation

Following its accumulation in meristematic tissues, this compound induces a series of detrimental biochemical and physiological changes in susceptible plants.

Alterations in Ethylene and Protein Production

One of the initial and critical responses to triclopyr in susceptible plants is a significant increase in the production of ethylene, a plant hormone that regulates growth and development. msstate.eduresearchgate.net This overproduction of ethylene is a hallmark of auxin-type herbicide activity. peanutscience.com Concurrently, there is an increase in protein production as the plant's metabolic machinery is thrown into disarray. msstate.eduresearchgate.netepa.gov This disruption of normal hormonal balance and protein synthesis is a primary driver of the subsequent physical symptoms of toxicity. peanutscience.comepa.gov

Phenotypic Manifestations: Epinasty and Abnormal Morphogenesis

The biochemical disruptions manifest as visible and characteristic symptoms of phytotoxicity. Epinasty, the downward bending and twisting of leaves and petioles, is a classic sign of exposure to auxin-like herbicides like triclopyr. msstate.eduresearchgate.netpeanutscience.com This is often accompanied by other forms of abnormal growth (morphogenesis), including stem swelling, particularly at the nodes, and distorted leaf formation such as cupping and curling. msstate.eduresearchgate.net These symptoms are the direct result of the uncontrolled and disorganized cell division and elongation triggered by the herbicide. msstate.edu In susceptible plants, these effects are typically observed within about a week of exposure and can ultimately lead to plant death within three to five weeks. msstate.eduresearchgate.net

Mechanisms of Differential Plant Susceptibility and Tolerance

The effectiveness of this compound varies significantly among different plant species, a phenomenon attributed to several underlying mechanisms. Generally, broadleaf plants are susceptible, while grasses and many monocots exhibit tolerance. researchgate.netapms.org

The primary factor determining a plant's tolerance or susceptibility appears to be its ability to metabolize the herbicide. researchgate.net Tolerant species, such as cereals like wheat and barley, can rapidly break down triclopyr into non-toxic metabolites. researchgate.netpublications.gc.ca For instance, in one study, wheat and barley rapidly hydrolyzed the triclopyr-butoxyethyl ester (TBEE) to triclopyr acid, which was then further metabolized. researchgate.net The concentration of triclopyr acid peaked within 12 hours in these tolerant species, compared to 24 to 36 hours in the susceptible chickweed. researchgate.net

In contrast, susceptible plants metabolize triclopyr much more slowly, allowing the active compound to accumulate in the meristematic tissues and exert its toxic effects. publications.gc.ca Studies have shown that susceptible plants tend to form different metabolites, such as triclopyr aspartate and other polar products, compared to tolerant plants which may convert triclopyr to a methyl ester. researchgate.net This differential metabolism is a key determinant of the herbicide's selectivity. researchgate.net

The following table summarizes the differential responses of various plant species to triclopyr, highlighting the basis of their susceptibility or tolerance.

Plant SpeciesSusceptibility/ToleranceObserved Response/Mechanism
Chickweed (Stellaria media)SusceptibleSlow metabolism of triclopyr acid; formation of triclopyr aspartate and other polar metabolites. researchgate.net
Wheat (Triticum aestivum)TolerantRapid hydrolysis of TBEE and rapid metabolism of triclopyr acid. researchgate.net
Barley (Hordeum vulgare)TolerantRapid hydrolysis of TBEE and metabolism of triclopyr acid, though slightly slower than wheat. researchgate.net
GrassesTolerantGenerally low phytotoxicity; established grasses are tolerant. researchgate.netepa.gov
Broadleaf PlantsSusceptibleAccumulation of triclopyr in meristematic tissues, leading to epinasty and abnormal growth. researchgate.net
ConifersSusceptible at high ratesCan sustain injury at high application rates. researchgate.net
Eurasian watermilfoil (Myriophyllum spicatum)SusceptibleSelectively controlled by triclopyr. apms.org
Sago pondweed (Potamogeton pectinatus)SusceptibleReduced biomass at higher concentrations. apms.org
Elodea (Elodea canadensis)TolerantNo visual effects at typical application rates. apms.org
Vallisneria (Vallisneria americana)TolerantNo visual effects at typical application rates. apms.org

Environmental Chemistry and Ecotoxicological Fate

Degradation Pathways and Kinetics of Triclopyr-ethyl and its Principal Metabolites

This compound, upon its release into the environment, undergoes several transformation processes that determine its persistence and potential impact. The principal degradation pathways are hydrolysis, which converts the ester to its acid form, photolysis, driven by sunlight, and microbial degradation, mediated by various microorganisms in soil and water.

The hydrolysis of this compound to its principal metabolite, Triclopyr (B129103) acid, is a significant degradation pathway in aqueous environments. This chemical reaction involves the cleavage of the ester bond, a process that is highly dependent on the pH and temperature of the surrounding medium. In general, the butoxyethyl ester of triclopyr (Triclopyr-BEE) hydrolyzes rapidly in natural waters, with reported half-lives as short as 0.5 days. researchgate.netepa.gov In soil, this conversion is also swift, with a half-life of approximately three hours. researchgate.net

The rate of hydrolysis of this compound is markedly influenced by the pH of the water. The process is base-catalyzed, meaning that the degradation is significantly faster under alkaline conditions compared to acidic or neutral conditions. epa.gov Under acidic conditions (pH 5), this compound is relatively stable, with a reported half-life of 84 days. epa.govoregonstate.edu At a neutral pH of 7, the half-life decreases substantially to 8.7 days. epa.govoregonstate.edu In alkaline environments (pH 9), the hydrolysis is very rapid, with a half-life of just 7 to 12 hours. epa.govoregonstate.edu One study reported half-lives of 533 days at pH 4, 21.8 days at pH 7, and less than one day at pH 9, all at 25°C. researchgate.net This demonstrates a clear trend of increasing hydrolysis rate with increasing pH.

Table 1: Influence of pH on the Hydrolysis Half-life of this compound at 25°C

pH Half-life (days)
4 533
5 84
7 8.7 - 21.8
9 <1 (7-12 hours)

Temperature also plays a crucial role in the kinetics of this compound hydrolysis. As with most chemical reactions, an increase in temperature leads to an increase in the rate of hydrolysis. researchgate.net For instance, in natural waters at a pH of 5, the half-life was observed to be 208 days at 15°C. mass.gov This is significantly longer than the half-lives reported at higher temperatures under similar pH conditions. The combined effect of high pH and high temperature results in the most rapid degradation of this compound to Triclopyr acid. researchgate.net

Table 2: Combined Influence of pH and Temperature on the Hydrolysis Half-life of this compound

pH Temperature (°C) Half-life (days)
5 15 208
5 25 84
7 25 8.7
9 25 0.3 - 0.5

Photodegradation, or photolysis, is a major pathway for the breakdown of this compound and its primary metabolite, Triclopyr acid, in both aquatic and terrestrial environments. researchgate.netepa.gov This process is driven by the energy from sunlight, which can break down the chemical structure of the compound. In sunny conditions, photolysis can be a more rapid degradation pathway than hydrolysis. researchgate.net The photochemical quantum yields for Triclopyr and its butoxyethyl ester have been reported as 0.040 ± 0.003 and 0.0084 ± 0.0008, respectively, when exposed to 313-nm light at pH 5 in a dilute aqueous solution at 35°C. researchgate.net The photolysis of this compound on soil surfaces can also be quite rapid, with one study reporting a half-life of two hours under the midsummer sun. invasive.org In aqueous systems, the half-life of the ester due to photolysis can range from 1.5 to 6.6 days. mass.gov

The primary photoproduct of Triclopyr in natural water is oxamic acid, along with other low molecular weight organic acids. core.ac.uk In buffered water, the major photoproduct is 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid. core.ac.uk

The rate of photolysis is governed by several factors, most notably light intensity and water depth. Higher light intensity leads to a faster rate of degradation. Consequently, photolysis is more rapid at the water's surface and during seasons with more direct sunlight. eaglelake1.org

Water depth significantly affects the rate of photodegradation due to the attenuation of light as it passes through the water column. eaglelake1.org Ultraviolet (UV) radiation, which is primarily responsible for photolysis, is absorbed and scattered by water molecules and dissolved or suspended materials. core.ac.ukunl.edu This means that the intensity of UV radiation decreases with increasing water depth, leading to a slower rate of degradation. For example, one study reported that the midday, midsummer half-life of Triclopyr at the water's surface was approximately a couple of hours, while at a depth of 1 meter in the winter, the half-life increased to 14 hours. eaglelake1.org Another report indicated that UV wavelengths in the spectrum that cause Triclopyr degradation (290-313 nm) were nearly extinguished in the top 10 to 15 cm of the water column in a particular lake system. core.ac.ukunl.edu

Table 3: Influence of Season and Water Depth on the Photodegradation Half-life of Triclopyr

Season Water Depth Half-life
Midsummer Surface ~2 hours
Winter 1 meter 14 hours
Spring Surface 2.8 days
Spring 1 meter 3.7 days
Fall Surface 4.6 days
Fall 1 meter 5.9 days

Microbial degradation is the primary pathway for the dissipation of Triclopyr and its metabolites in soil and is also a significant process in aquatic environments. researchgate.netepa.gov This biological process is mediated by a diverse community of microorganisms, including bacteria and fungi, that utilize the herbicide as a source of carbon and energy. The rate and extent of microbial degradation are influenced by several environmental factors, including soil type, temperature, moisture, and the availability of organic matter. researchgate.netinvasive.org

In soil, this compound is rapidly hydrolyzed to Triclopyr acid, which is then further degraded by microbial action. researchgate.net The major metabolites produced during the aerobic degradation of Triclopyr in soil are 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP), which are eventually mineralized to carbon dioxide. researchgate.net The persistence of Triclopyr in soil can vary widely, with reported half-lives ranging from 12 to 27 days under favorable conditions. researchgate.net However, in colder climates, persistence can be much longer due to reduced microbial activity. researchgate.net For instance, at 15°C, half-lives in laboratory soils ranged from 64 to 314 days, while at 30°C, the range was 9 to 135 days. invasive.org

In aquatic systems, microbial degradation also plays a crucial role, particularly in environments where light penetration is limited. eaglelake1.orgwi.gov Under aerobic aquatic conditions, Triclopyr degrades slowly, with a reported half-life of 142 days. eaglelake1.org However, in field studies, dissipation half-lives in water have been observed to be much shorter, ranging from 0.5 to 7.5 days, suggesting that a combination of photolysis and microbial degradation contributes to its removal. core.ac.ukeaglelake1.org In anaerobic aquatic environments, such as in deeper sediments, the degradation of Triclopyr is significantly slower, with a reported half-life of approximately 3.5 years. unl.eduwi.gov

Table 4: Half-life of Triclopyr and its Metabolites in Different Environmental Compartments

Compound Environment Conditions Half-life
This compound Soil - 3 hours
This compound Natural Water (pH 6.7, 25°C) - 0.5 days
Triclopyr Soil Aerobic 12 - 27 days
Triclopyr Soil (15°C) - 64 - 314 days
Triclopyr Soil (30°C) - 9 - 135 days
Triclopyr Water Aerobic 142 days
Triclopyr Water Anaerobic ~3.5 years
Triclopyr Water (Field Studies) - 0.5 - 7.5 days
TCP Water (Field Studies) - 4.2 - 10.0 days
TMP Water (Field Studies) - 4.0 - 8.8 days
Triclopyr Sediment (Field Studies) - 2.7 - 13.3 days

Microbial Degradation in Soil and Aquatic Environments

Influence of Soil Moisture and Temperature on Microbial Activity

The degradation of this compound in the soil is primarily a result of microbial activity, which is significantly influenced by environmental conditions such as soil moisture and temperature. researchgate.netinvasive.org Generally, conditions that are favorable for microbial growth and metabolism also accelerate the breakdown of the herbicide. invasive.org

Research has demonstrated a direct correlation between increased soil moisture and temperature and a higher rate of triclopyr degradation. researchgate.net In one laboratory study, the microbial degradation of triclopyr was found to be significantly higher in moist soils compared to dry soils. invasive.org Similarly, degradation was more rapid at a temperature of 30°C than at 15°C. invasive.orgresearchgate.net For instance, the half-life (DT50) of triclopyr in dry soils was reported as 98 days at 15°C and 46 days at 30°C. In moist soils, the half-lives were 199 days and 57 days at 15°C and 30°C, respectively. invasive.org

Field observations support these findings. A study in Southwest Oregon noted that between 24% and 51% of triclopyr residues remained after 37 days during a dry period. researchgate.net The most significant decrease in soil residues occurred during a subsequent warm and moist period, where the half-life ranged from 11 to 25 days. researchgate.net The rate of degradation slowed during the cooler winter months and resumed in the spring with the rise in soil temperature and microbial activity. researchgate.net

Table 1: Effect of Soil Moisture and Temperature on Triclopyr Half-Life (DT50)

Soil Condition Temperature Half-Life (Days)
Dry 15°C 98
Dry 30°C 46
Moist 15°C 199
Role of Organic Matter Content in Degradation

The organic matter content of soil is another critical factor influencing the degradation of this compound. Soils with high organic content tend to support larger and more active microbial populations, which can lead to higher rates of herbicide metabolism. invasive.org The adsorption of triclopyr has been found to increase as the amount of organic matter in the soil increases. researchgate.net Specifically for this compound (in the form of triclopyr-2-butoxyethyl ester), a higher organic matter content, along with higher pH, has been identified as a main factor controlling its degradation rate, with greater degradation observed in soils richer in organic matter. researchgate.net

Anaerobic Degradation Characteristics and Persistence

Under anaerobic (oxygen-deficient) conditions, such as in flooded soils, the degradation pathway and persistence of this compound and its metabolites are altered significantly. The initial step, the hydrolysis of the this compound ester to triclopyr acid, remains rapid. In anaerobic soil, triclopyr butoxyethyl ester (BEE) was found to hydrolyze to triclopyr acid within approximately one day. researchgate.net Another study reported this conversion occurs in about 5 hours under flooded anaerobic conditions. epa.gov

However, the subsequent degradation of the resulting triclopyr acid is substantially slower under anaerobic conditions compared to aerobic environments. mass.gov Degradation rates under saturated soil conditions are reported to be 5 to 8 times slower than in aerobic soils. mass.gov Triclopyr acid is considered persistent under anaerobic aquatic conditions. eaglelake1.org One study determined that after the initial hydrolysis, the triclopyr acid was highly persistent, with a calculated half-life of approximately 1,300 days. epa.govnih.gov In this study, the primary and only identified degradate was 3,5,6-trichloro-2-pyridinol (TCP). nih.gov

Identification and Characterization of Environmental Metabolites and Transformation Products

Triclopyr Acid/Anion as the Primary Active Metabolite

This compound itself is not the herbicidally active compound. researchgate.net In the environment, ester and salt formulations of triclopyr are rapidly converted to triclopyr acid (3,5,6-trichloro-2-pyridinyloxyacetic acid). invasive.orgorst.edu This conversion, primarily through hydrolysis, is swift in both soil and water. researchgate.net

In soil, triclopyr butoxyethyl ester (BEE) hydrolyzes rapidly to triclopyr acid, with a reported half-life of about three hours. researchgate.netepa.gov Less than 3.2% of the applied BEE remained in three different soil types after 48 hours. epa.gov This rapid transformation means that the environmental fate of the parent herbicide is largely dictated by the behavior of triclopyr acid. researchgate.net It is the triclopyr acid that is absorbed by plants and functions as a synthetic auxin, leading to phytotoxicity. researchgate.netresearchgate.net

Formation and Fate of 3,5,6-Trichloro-2-pyridinol (TCP)

A primary metabolite formed from the microbial degradation of triclopyr acid in soil is 3,5,6-trichloro-2-pyridinol (TCP). researchgate.netepa.govresearchgate.net The degradation pathway is generally understood as the conversion of this compound to triclopyr acid, which is then further metabolized to TCP. mass.gov

The fate of TCP in the environment is variable. It is classified as persistent and mobile, with a half-life in soil that can range from 65 to 360 days. nih.gov However, other studies have shown more rapid dissipation under certain conditions. Field dissipation studies of TCP have reported half-lives ranging from 4.2 to 10 days. eaglelake1.org TCP itself eventually degrades, ultimately converting to carbon dioxide and other non-halogenated, low-molecular-weight organic acids. researchgate.neteaglelake1.org In a laboratory soil-column study, after 54 days, soil treated with this compound ester contained 6% triclopyr, while 88% had been converted to TCP. researchgate.net

Formation and Fate of 3,5,6-Trichloro-2-methoxypyridine (TMP)

In addition to TCP, another metabolite identified during the aerobic degradation of triclopyr in soil is 3,5,6-trichloro-2-methoxypyridine (TMP). researchgate.netepa.gov TMP is generally considered to be more persistent in the environment than TCP. researchgate.net One source lists TMP as "very slightly degradable," with reported half-lives in soil ranging from 50 to 450 days. researchgate.net In a lab study examining soil treated with this compound ester over 54 days, TMP was present at 7% of the initially applied parent compound. researchgate.net Like TCP, TMP is expected to eventually convert to carbon dioxide. researchgate.net

Table 2: Relative Abundance of this compound Metabolites in Soil After 54 Days

Compound Percentage of Applied Amount
Triclopyr 6%
3,5,6-Trichloro-2-pyridinol (TCP) 88%

Table 3: Mentioned Compounds

Compound Name Abbreviation
This compound -
Triclopyr butoxyethyl ester BEE
Triclopyr acid -
3,5,6-Trichloro-2-pyridinol TCP
3,5,6-Trichloro-2-methoxypyridine TMP
Carbon Dioxide CO2

Degradation of 2-Butoxyethanol to 2-Butoxyacetic Acid and Carbon Dioxide

This compound, also known as triclopyr butoxyethyl ester (BEE), undergoes rapid hydrolysis in soil and water, breaking down into triclopyr acid and 2-butoxyethanol. The subsequent degradation of 2-butoxyethanol is a critical aspect of the environmental fate of the original compound. In aerobic soil and aquatic environments, 2-butoxyethanol is primarily degraded through microbial processes. epa.gov This biodegradation pathway involves the oxidation of 2-butoxyethanol to 2-butoxyacetic acid. epa.gov This transformation is a key step, as 2-butoxyacetic acid is the major metabolite. Further degradation of 2-butoxyacetic acid can occur, ultimately leading to the formation of carbon dioxide (CO2), representing the complete mineralization of this portion of the parent molecule. epa.gov

Studies have indicated that 2-butoxyethanol is rapidly degraded by microbial processes, with a reported half-life ranging from 0.6 to 3.4 days in water. epa.gov The final degradate is carbon dioxide, signifying a complete breakdown in the environment. epa.gov

Identification of Other Minor Degradates (e.g., Oxamic Acid)

While the primary degradation pathway of this compound involves its hydrolysis to triclopyr acid and 2-butoxyethanol, further breakdown of the triclopyr acid moiety can occur, particularly through photolysis (degradation by sunlight). In aquatic environments, the photolysis of triclopyr in river water has been shown to generate oxamic acid as a major photoproduct. In addition to oxamic acid, several other low-molecular-weight carboxylic acids have been identified as minor degradates resulting from this process. researchgate.net

Environmental Transport and Distribution Dynamics

Soil Adsorption, Desorption, and Leaching Potential

The environmental transport of triclopyr is largely governed by the behavior of its acid form, as the butoxyethyl ester (BEE) formulation rapidly hydrolyzes in soil. This compound itself persists for only a limited time in the soil environment; in various soil types such as silty loam, silty clay loam, and sandy loam, it degrades to triclopyr acid with a half-life of about three hours. epa.gov Less than 3.2% of the applied ester remains after 48 hours. epa.gov

The resulting triclopyr acid is considered moderately persistent and has a moderate potential for adsorption to soil particles, which influences its mobility. invasive.org This intermediate adsorption capacity suggests a potential for offsite movement through surface or subsurface runoff. invasive.org Although triclopyr acid is considered mobile, some studies indicate that its movement is limited, with residues often staying within the top 10 to 15 cm of the soil column. researchgate.netwikipedia.org The potential for leaching can be influenced by factors like rainfall, with movement of residues possible following the first significant rainfall after application, though further leaching is often considered minor. invasive.org

The this compound ester form binds more readily to the organic components of soil compared to the more water-soluble salt formulations. invasive.org However, due to its rapid conversion to the acid, the soil mobility characteristics are primarily dictated by the properties of triclopyr acid.

Physicochemical Properties Influencing Transport of this compound and its Degradates

CompoundPropertyValueImplication for Environmental Transport
This compound (BEE)Soil Half-life~3 hoursRapidly converts to triclopyr acid, limiting its own transport.
This compound (BEE)Water Solubility23 mg/LLow solubility; less prone to leaching in its ester form.
Triclopyr acidSoil Half-life30-90 days (average 30)Moderately persistent, allowing time for potential transport.
Triclopyr acidAdsorption PotentialIntermediateModerate binding to soil, allowing for some mobility and leaching potential.
Triclopyr acidWater Solubility430-440 mg/LRelatively soluble, contributing to its potential for movement with soil water. invasive.orgwikipedia.org
Influence of Soil Type, pH, and Organic Matter Content on Mobility

The mobility of triclopyr acid in soil is significantly influenced by the soil's physical and chemical properties. Key factors include soil type, pH, and the percentage of organic matter.

Organic Matter: Adsorption of triclopyr generally increases as the organic matter content of the soil increases. invasive.org The ester form, in particular, binds readily with the organic component of the soil. invasive.org For the acid form, higher organic matter facilitates sorption, which can decrease its mobility and degradation rates. usask.ca

pH: Soil pH plays a crucial role in the adsorption of triclopyr acid. Adsorption rates tend to increase as soil pH decreases (becomes more acidic). invasive.org In acidic soils, which are common in boreal forests, the sorption of triclopyr is facilitated. usask.ca Conversely, hydrolysis of the this compound ester to the acid occurs more rapidly at higher pH levels. epa.gov

Soil Type: In a laboratory study using sandy loam soil with low organic matter (0.62%), a significant portion (75-80%) of applied triclopyr leached through a 12-inch soil column, indicating high mobility in soils with low adsorptive capacity. mass.gov In contrast, studies have shown that in certain field conditions, triclopyr movement can be limited to the upper soil layers. researchgate.netwikipedia.org

Surface Runoff and Hydrological Transport to Aquatic Systems

Surface runoff represents a potential pathway for the transport of triclopyr from treated terrestrial areas to aquatic systems. The butoxyethyl ester form is noted to have a greater potential for surface water contamination through runoff due to its low initial adsorption to soil. alt2tox.org

Once the ester hydrolyzes to triclopyr acid, the acid's moderate persistence and intermediate soil adsorption capacity mean that it can also be transported by runoff, particularly during rainfall events that occur shortly after application. invasive.org Studies have detected triclopyr acid in runoff samples collected during the first storm following application. researchgate.net However, the concentration in runoff tends to decrease in subsequent rainfall events. researchgate.net In regions with minimal rainfall, the movement of triclopyr via surface and subsurface runoff is considered to be negligible. invasive.org Direct application to waterways or significant spray drift can also introduce the compound into aquatic systems. invasive.org

Volatilization Characteristics and Atmospheric Dispersion

Volatilization, the process of a chemical changing from a solid or liquid state to a gas, is a potential route for atmospheric dispersion. Ester formulations of triclopyr, including this compound, can be volatile. invasive.org The potential for volatilization increases with rising temperatures and increasing soil moisture, while it decreases in soils with higher clay and organic matter content. invasive.org

Conversely, the primary degradate, triclopyr acid, has a low vapor pressure, which indicates a limited tendency to volatilize into the atmosphere. wikipedia.orgnih.gov Therefore, while the initial ester formulation may pose a risk of vapor drift shortly after application, especially under warm and moist conditions, the subsequent acid form is less likely to be dispersed through volatilization. invasive.orgwiley.com

Bioaccumulation Potential in Aquatic Organisms

The bioaccumulation potential of this compound, more formally known as triclopyr butoxyethyl ester (TBEE), is primarily understood through its rapid transformation in the environment. In aquatic systems, TBEE quickly hydrolyzes to form triclopyr acid. epa.gov This rapid degradation is a critical factor in assessing its tendency to accumulate in organisms. researchgate.net

While the ester form (TBEE) has a high octanol-water partition coefficient (Kow of 15,589), suggesting a potential for bioaccumulation, its environmental persistence is very short. researchgate.net The resulting triclopyr acid, however, has a low potential to accumulate in aquatic life. epa.govresearchgate.netepa.gov It is classified as "slightly accumulating," with a bioconcentration factor (BCF) reported to be as low as 0.02. researchgate.net Due to this low bioaccumulation, the concentration of triclopyr in fish is expected to be equivalent to that of the surrounding water. researchgate.net

Studies on the metabolites of triclopyr indicate a similarly low bioaccumulation risk. The metabolite 3,5,6-trichloro-2-pyridinol (TCP) has a low BCF of 18. researchgate.net Both triclopyr and TCP are reported to clear from the tissues of fish and crayfish at rates comparable to their dissipation from the water column. wi.gov Another metabolite, 3,5,6-trichloro-2-methoxypyridine (TMP), has shown some potential to accumulate in the fatty tissues of fish. wi.gov However, it does not persist for long, with a reported half-life in tissue ranging from approximately 5 to 12 days following its disappearance from the water. wi.gov Field studies have measured dissipation half-lives for triclopyr in fish and shellfish tissues ranging from 1.6 to 15.1 days. researchgate.netcore.ac.uk One study observed a half-life of less than a day in fathead minnows. researchgate.net

Bioaccumulation and Tissue Dissipation of Triclopyr and its Metabolites
CompoundParameterValueOrganism/Tissue
Triclopyr AcidBioconcentration Factor (BCF)0.02General Aquatic Organisms
TCP (Metabolite)Bioconcentration Factor (BCF)18General Aquatic Organisms
TriclopyrTissue Half-Life< 1 dayFathead Minnows
TriclopyrTissue Half-Life1.6 - 15.1 daysFish and Shellfish
TMP (Metabolite)Tissue Half-Life5 - 12 daysFatty Fish Tissues

Persistence and Half-Life Variability across Environmental Compartments

The persistence of this compound is intrinsically linked to its rapid conversion to triclopyr acid in both soil and water. epa.govresearchgate.net The half-life of the parent ester is typically measured in hours to less than a day in environmental matrices. epa.govresearchgate.net The resulting triclopyr acid exhibits variable persistence, with its degradation rate being highly dependent on the specific environmental compartment, such as soil or water, and the prevailing conditions within that compartment. invasive.orgorst.edu

Half-lives in Diverse Soil Types and Climatic Conditions

In soil environments, this compound (TBEE) rapidly hydrolyzes to triclopyr acid, with a reported half-life of approximately three hours in soil types such as silty loam, silty clay loam, and sandy loam. epa.gov Less than 3.2% of the applied TBEE remained in these soils after 48 hours. epa.gov

The subsequent degradation of triclopyr acid in soil is primarily driven by microbial metabolism and is influenced by factors like temperature, moisture, and oxygen availability. invasive.orgorst.edu Consequently, its half-life is highly variable, with reported values ranging from as short as 3.7 days to as long as 314 days. invasive.org An average soil half-life is often cited as 30 to 46 days. invasive.orgorst.edu Climatic conditions play a significant role; one study found that at 15°C, half-lives ranged from 64 to 314 days, whereas at a warmer temperature of 30°C, the range was 9 to 135 days. invasive.org In deeper, anaerobic soil layers where microbial activity is lower, the half-life of triclopyr acid is longer. orst.edu

Reported Half-Lives of this compound (as BEE) and Triclopyr Acid in Soil
CompoundSoil ConditionHalf-Life (t½)
This compound (BEE)Silty loam, silty clay loam, sandy loam~3 hours
Triclopyr AcidAerobic Soil (Field Dissipation)8 - 18 days
Triclopyr AcidGeneral Average8 - 46 days
Triclopyr AcidNew Zealand Study~100 days
Triclopyr AcidLaboratory Soils at 15°C64 - 314 days
Triclopyr AcidLaboratory Soils at 30°C9 - 135 days

Half-lives in Various Aquatic Environments (e.g., surface water, sediment)

In aquatic environments, this compound (TBEE) is non-persistent, rapidly hydrolyzing to triclopyr acid with a half-life of approximately 0.5 days in natural waters. epa.govresearchgate.net The primary degradation pathway for the resulting triclopyr acid in surface water is aqueous photolysis (breakdown by sunlight). researchgate.netepa.gov This process is rapid, with reported half-lives of around one day in natural river water exposed to light. researchgate.netorst.eduepa.gov Some studies suggest half-lives can be as short as a couple of hours under midday, midsummer sun. invasive.orgeaglelake1.org

Field studies confirm this rapid dissipation, with observed half-lives in water bodies ranging from 0.5 to 7.5 days. researchgate.netcore.ac.ukeaglelake1.org In the absence of light or in deeper water, degradation is significantly slower. wi.govorst.edu Under anaerobic aquatic conditions, such as those found in sediment, triclopyr acid is much more persistent, with one study reporting a half-life of approximately 1,300 days. epa.gov However, other field studies have shown sediment dissipation half-lives for triclopyr to be much shorter, in the range of 2.7 to 13.3 days. researchgate.netcore.ac.uk

The primary metabolites, TCP and TMP, also dissipate from the water column, with half-lives reported to be between 4.0 and 10.0 days. researchgate.netcore.ac.uk

Reported Half-Lives of this compound and its Degradation Products in Aquatic Environments
CompoundAquatic CompartmentConditionHalf-Life (t½)
This compound (BEE)Natural WaterHydrolysis~0.5 days
Triclopyr AcidSurface WaterPhotolysis (with light)< 1 to 1.3 days
Triclopyr AcidWater (Field Studies)General Dissipation0.5 - 7.5 days
Triclopyr AcidWaterWithout Light142 days
Triclopyr AcidAquatic EnvironmentAnaerobic~1300 days
Triclopyr AcidSediment (Field Studies)General Dissipation2.7 - 5.8 days
TCP (Metabolite)Water (Field Studies)General Dissipation4.2 - 10.0 days
TMP (Metabolite)Water (Field Studies)General Dissipation4.0 - 8.8 days

Environmental Modeling and Predictive Frameworks

Environmental modeling is a critical tool for predicting the fate, transport, and potential ecological risks associated with herbicides like this compound. Regulatory agencies and researchers utilize a variety of models to estimate environmental concentrations and assess the potential for adverse effects on non-target organisms. epa.govepa.gov

Application of Predictive Models for Estimated Environmental Concentrations (EECs)

To assess risk, an analysis of a compound's toxicity must be combined with an analysis of its expected concentration in the environment. epa.govepa.gov Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), use a tiered approach with a suite of established models to develop Estimated Environmental Concentrations (EECs) for pesticides. epa.govepa.gov These models use data on the chemical's fate and transport properties, along with application rate information, to predict concentrations in different environmental compartments like water and soil. epa.gov A first-tier screening model commonly used for aquatic EECs is the GENEEC (Generic Estimated Environmental Concentration) program. epa.govepa.gov These predictive models are fundamental in determining whether the use of a pesticide according to its label may pose a risk to the environment. epa.gov

Aquatic Fate Simulations and Environmental Risk Assessment Modeling

Aquatic fate simulations are employed to model the behavior of this compound and its degradates in aquatic ecosystems. These models simulate processes such as hydrolysis, photolysis, microbial degradation, and partitioning between water and sediment to predict the persistence and concentration of the chemical over time. regulations.gov The outputs of these fate models, specifically the EECs, are then used in environmental risk assessments. regulations.gov In this process, the EECs are compared to established toxicity thresholds for various aquatic organisms (e.g., fish, invertebrates). epa.gov This comparison helps to determine the potential risk and to establish whether the labeled use of the herbicide is likely to cause adverse effects on aquatic populations. epa.gov

Ecotoxicological Studies on Non Target Biota

Impacts on Aquatic Ecosystem Components

The introduction of triclopyr-ethyl, specifically the butoxyethyl ester (BEE) formulation, into aquatic environments can have significant impacts on non-target organisms. As a selective herbicide, its effects vary across different biological groups, from primary producers like flora to consumers such as invertebrates and fish.

Triclopyr (B129103) butoxyethyl ester (BEE) demonstrates toxicity to various forms of aquatic plant life. Studies show that non-target aquatic plants can be exposed and detrimentally affected by its use. epa.gov Exposure levels of 0.88 ppm or greater of triclopyr BEE may harm the growth and reproduction of vascular aquatic plants, while algae may be affected at concentrations greater than 0.10 ppm. epa.gov

Triclopyr has been shown to inhibit the growth of non-target aquatic macrophytes. For the native duckweed (Lemna gibba), triclopyr is considered only slightly toxic. eaglelake1.org At the maximum expected environmental concentration (EEC), duckweed exhibited an average growth inhibition of approximately 23%. eaglelake1.org Another 14-day study on duckweed (Lemna minor) identified an EC50 value (the concentration causing a 50% reduction in effect) for a reduced number of plants at 24 mg/L. eaglelake1.org

Table 1: Toxicity of Triclopyr Formulations to Aquatic Vascular Plants

Species Formulation Endpoint Value (mg/L) Reference
Duckweed (Lemna minor) Triclopyr TEA EC50 (14-day, reduced plant number) 24 eaglelake1.org
Duckweed (Lemna gibba) Triclopyr Growth Inhibition at Max EEC ~23% eaglelake1.org

The response of algae and cyanobacteria to triclopyr is complex, showing both inhibition at higher concentrations and stimulation at lower ones. eaglelake1.org For triclopyr BEE, the EC50 values for growth inhibition in algae range from approximately 0.073 to 5.9 mg a.e./L. usda.gov In one study, while the green alga Scenedesmus quadricauda showed 13% growth inhibition when exposed to an expected environmental concentration of triclopyr, Selenastrum capricornutum experienced a 24% stimulation in growth. nih.gov This suggests that the impact is species-dependent and that at certain concentrations, some species of cyanobacteria and algae may experience growth stimulation compared to controls. eaglelake1.org

Table 2: Effects of Triclopyr BEE on Algae

Species Endpoint Value (mg a.e./L) Reference
Various Algae EC50 (Growth Inhibition) 0.073 - 5.9 usda.gov

The ester formulation of triclopyr is generally more toxic to aquatic invertebrates than the acid or salt forms. invasive.org Triclopyr BEE is classified as slightly to moderately toxic to freshwater invertebrates. epa.gov A life-cycle toxicity study using the triclopyr TEA formulation on the water flea (Daphnia magna) determined a 48-hour LC50 value of 1,170 ppm, indicating that triclopyr acid and its TEA salt are practically non-toxic to freshwater invertebrates. eaglelake1.org However, the ester formulation is noted to be significantly more toxic to aquatic invertebrates. invasive.org Field dissipation studies have indicated that the accumulation of triclopyr in shellfish is negligible. eaglelake1.org

Table 3: Toxicity of Triclopyr Formulations to Aquatic Invertebrates

Species Formulation Endpoint Value (ppm) Toxicity Category Reference
Water flea (Daphnia magna) Triclopyr TEA 48-hr LC50 1,170 Practically Non-toxic eaglelake1.org
Water flea (Daphnia magna) Triclopyr TEA 21-day Chronic LC50 1,140 Practically Non-toxic eaglelake1.org

Triclopyr's toxicity to fish is highly dependent on its formulation. While triclopyr acid and triclopyr TEA are considered practically non-toxic to freshwater fish, the butoxyethyl ester (BEE) formulation is moderately to highly toxic. eaglelake1.orgepa.gov The 96-hour median lethal concentration (LC50) for triclopyr BEE in juvenile coho salmon (Oncorhynchus kisutch) was found to be 0.84 mg/L. nih.gov Other studies report the 96-hour LC50 of the ester formulation as 0.74 mg/L in rainbow trout and 0.87 mg/L in bluegill sunfish. invasive.org The toxicity of triclopyr ester to fish increases with the duration of exposure. researchgate.net In contrast, the LC50 values for the TEA salt are significantly higher, at 552 ppm for rainbow trout and 891 ppm for bluegills. eaglelake1.org

Table 4: Acute Toxicity of Triclopyr Formulations to Freshwater Fish

Species Formulation 96-hr LC50 (mg/L) Reference
Coho Salmon (Oncorhynchus kisutch) Triclopyr BEE (Garlon 4) 0.84 nih.gov
Rainbow Trout (Oncorhynchus mykiss) Triclopyr BEE 0.74 invasive.org
Bluegill Sunfish (Lepomis macrochirus) Triclopyr BEE 0.87 invasive.org
Rainbow Trout (Oncorhynchus mykiss) Triclopyr TEA 552 eaglelake1.org
Bluegill Sunfish (Lepomis macrochirus) Triclopyr TEA 891 eaglelake1.org
Rainbow Trout (Oncorhynchus mykiss) Triclopyr Acid 117 eaglelake1.org
Bluegill Sunfish (Lepomis macrochirus) Triclopyr Acid 148 eaglelake1.org

Exposure to sublethal concentrations of triclopyr ester can induce significant behavioral and physiological changes in fish. nih.gov Juvenile coho salmon exposed to different concentrations of the herbicide exhibited distinct responses. nih.gov

At concentrations ≤ 0.10 mg/L , fish became hypersensitive to stimuli, showing elevated activity and oxygen uptake. nih.gov

At 0.32-0.43 mg/L , fish were lethargic throughout the exposure period, with reduced oxygen uptake. nih.gov

At concentrations > 0.56 mg/L , fish were initially lethargic, then progressed to a highly distressed state with elevated oxygen uptake, eventually leading to death. nih.gov

Other observed sublethal effects in fish include disorientation, such as side swimming and surfacing. researchgate.net Studies on early life stages of zebrafish (Danio rerio) showed that exposure to low concentrations of triclopyr resulted in altered swimming activity. beyondpesticides.orgnih.govresearchgate.net

Toxicity to Ichthyofauna (Fish Species)

Differential Sensitivity among Fish Species (e.g., Salmonids)

The toxicity of triclopyr to fish varies significantly depending on its chemical formulation. Studies consistently show that the butoxyethyl ester (BEE) form of triclopyr is substantially more toxic to aquatic life than its triethylamine (B128534) salt (TEA) or acid forms. yukonu.caclemson.edu Acute toxicity tests, which measure the concentration of a substance that is lethal to 50% of a test population over a set period (LC50), demonstrate this differential toxicity. For instance, triclopyr BEE is classified as moderately to highly toxic to freshwater fish, while the acid and TEA salt forms are considered practically non-toxic. yukonu.capurduelandscapereport.orginvasive.org

Salmonid species have been identified as being particularly sensitive to triclopyr exposure compared to other fish. orst.edu Flow-through toxicity tests revealed that rainbow trout (Oncorhynchus mykiss) were approximately 2.4 times more sensitive to triclopyr ester than chinook salmon (Oncorhynchus tshawytscha). purdue.edu For rainbow trout, the 96-hour LC50 for triclopyr TEA has been reported at 552 ppm, whereas for bluegill (Lepomis macrochirus), the value is 891 ppm, indicating lower sensitivity in bluegill. clemson.edu The toxicity of the ester formulation also increases significantly with longer exposure times. purdue.edu

Even sublethal concentrations can elicit stress responses in fish. Juvenile coho salmon (Oncorhynchus kisutch) exposed to the triclopyr BEE formulation exhibited physiological stress responses. clemson.edu A breakdown product of triclopyr, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), is also noted as being slightly to moderately toxic to fish. invasive.org

Interactive Table: Comparative Acute Toxicity (LC50) of Triclopyr Formulations to Various Fish Species

SpeciesFormulation96-hr LC50 (ppm)Reference
Rainbow Trout (Oncorhynchus mykiss)Triclopyr TEA552 clemson.edu
Rainbow Trout (Oncorhynchus mykiss)Triclopyr Acid117 clemson.edu
Bluegill (Lepomis macrochirus)Triclopyr TEA891 clemson.edu
Bluegill (Lepomis macrochirus)Triclopyr Acid148 clemson.edu
Salmonids (Oncorhynchus spp.)Triclopyr TEA96 - 182 (a.e.) researchgate.net

Impacts on Amphibian Life Stages

The impact of triclopyr on amphibians is also highly dependent on the specific formulation and the life stage of the animal. The butoxyethyl ester (TBEE) formulation has been shown to be more toxic to amphibians than the triethylamine salt (TEA) form. usask.ca Research has demonstrated a range of outcomes, from no significant effects to behavioral changes and mortality. usask.ca

Studies on larval amphibians have shown lethal and sublethal effects from exposure to triclopyr formulations. researchgate.net For example, complete mortality was observed in green frog (Lithobates clamitans) and bullfrog (Lithobates catesbeianus) tadpoles at concentrations of 2.4 mg/L or higher, and exposure to 1.2 mg/L altered tadpole avoidance behavior. usask.ca Acute toxicity tests on bullfrog tadpoles determined the 96-hour LC50 for the Garlon® 3A formulation (containing triclopyr TEA) to be 174.5 ppm.

Conversely, some studies on later life stages have found minimal effects. Exposure of metamorphic northern red-legged frogs (Rana aurora) to a tank mix containing Renovate® 3 (triclopyr TEA) resulted in no treatment-related deaths or post-exposure behavioral changes, though it did cause lethargy during exposure and a one-day delay in the completion of metamorphosis. Similarly, a study on juvenile Cuban tree frogs (Osteopilus septentrionalis) found that short-term soil exposure to triclopyr did not impact corticosterone release, feeding ability, or hopping behavior. researchgate.net Field observations have also noted that adult and tadpole leopard frogs (Rana pipiens) remained common in a pond 11 weeks after treatment with triclopyr TEA at a rate of 2.5 ppm acid equivalent. researchgate.net

Interactive Table: Summary of Triclopyr Effects on Amphibians

SpeciesLife StageFormulation/ProductObserved EffectsReference
Green Frog (Lithobates clamitans)TadpoleTriclopyrAltered avoidance behavior; mortality usask.ca
Bullfrog (Lithobates catesbeianus)TadpoleTriclopyrMortality usask.ca
Bullfrog (Lithobates pipiens)TadpoleGarlon® 3A (TEA)96-hr LC50 of 174.5 ppm
Northern Red-Legged Frog (Rana aurora)MetamorphRenovate® 3 (TEA)Lethargy; 1-day delay in metamorphosis
Cuban Tree Frog (Osteopilus septentrionalis)JuvenileTriclopyrNo impact on corticosterone, feeding, or hopping researchgate.net
Leopard Frog (Rana pipiens)Adult & TadpoleTriclopyr TEARemained common in treated pond researchgate.net

Impacts on Terrestrial Ecosystem Components

Effects on Non-Target Terrestrial Flora

Triclopyr is a selective, systemic herbicide that functions by mimicking plant growth hormones, specifically auxins. This action leads to uncontrolled and disorganized growth, ultimately causing the death of susceptible plants, which are primarily woody and broadleaf species. Because of its systemic nature, it is absorbed through both foliage and roots and translocated throughout the plant, affecting parts that were not directly sprayed. Consequently, non-target terrestrial plants are vulnerable to damage from triclopyr exposure. yukonu.ca

Damage from Spray Drift and Off-Target Exposure

Non-target plants can be exposed to triclopyr through several mechanisms, including spray drift, volatilization, and root exudation. Spray drift, the unintentional movement of herbicide particles during application, poses a significant risk to adjacent vegetation. yukonu.ca

Volatilization, where the herbicide turns into a vapor and moves off-target, is a particular concern with the triclopyr ester formulation, which has a relatively high volatility. This risk increases with higher temperatures and can lead to vapor drift, causing damage to nearby sensitive plants, especially under conditions of a thermal inversion where vapors can become concentrated near the ground.

Recent research has also confirmed that triclopyr can be exuded from the roots of treated plants into the surrounding soil. This root exudation can lead to soil contamination and subsequent uptake by the roots of nearby non-target plants, resulting in stunted growth or death.

Sensitivity of Boreal and Forest Understory Species

Studies conducted in northern boreal ecosystems have demonstrated the sensitivity of non-target understory species to triclopyr. In a study in the Yukon, the application of Garlon XRT (a triclopyr ester formulation) caused damage to non-target erect shrubs, with broadcast spray applications being more damaging than cut stump or point injection methods. yukonu.ca

Research on specific boreal plants has quantified their sensitivity. A foliar spray of triclopyr caused extensive damage to yarrow (Achillea millefolium) and was lethal to fireweed (Chamerion angustifolium) at the lowest tested dose. The high sensitivity of these species to triclopyr residues in the soil suggests that long-term impacts are possible, depending on the herbicide's degradation rate in northern climates.

Long-term Effects on Plant Community Composition and Regrowth

The persistence of triclopyr in the environment can lead to long-term effects on plant communities. The average half-life of triclopyr acid in soils is approximately 30 days, but it can persist longer under certain conditions. researchgate.net Residual triclopyr in the soil can be taken up by roots, potentially affecting the growth of subsequent vegetation. researchgate.net

Studies on forest regeneration sites have shown that triclopyr residues can wash off foliage during rain and accumulate in the forest litter and mineral soils over time. This persistence and movement in the soil profile create a potential for long-term exposure to the plant community. By altering soil nutrient cycling and litter decomposition dynamics, herbicide application can, over time, select for new plant communities. Research in boreal mixedwood ecosystems has shown that triclopyr application can decrease the abundance and species richness of bryophytes and lichens for at least two years post-treatment, reducing the diversity of forest mesophytes and shifting the community towards a few herbicide-tolerant colonizer species.

Effects on Terrestrial Invertebrates (e.g., Bees, Beetles, Spiders)

Research indicates that triclopyr's direct toxicity to terrestrial invertebrates is generally low. However, its primary impact stems from the alteration of habitats following the removal of target plant species.

Direct Toxicity: Studies on the direct toxicity of triclopyr formulations on terrestrial invertebrates show a range of effects depending on the species and the specific form of triclopyr. For instance, triclopyr is classified as practically non-toxic to honey bees, with acute contact toxicity studies for triclopyr acid and triclopyr triethylamine salt (TEA) showing a Lethal Dose (LD50) of greater than 100 micrograms per bee usda.gov.

For soil-dwelling invertebrates, the toxicity varies. In laboratory tests, triclopyr acid was found to be the least toxic to earthworms, whereas triclopyr TEA was moderately more toxic usda.gov. A study focusing on boreal invertebrates, including the springtail Folsomia candida and the mite Oppia nitens, found that at typical field application rates, there were no significant differences in the survival and reproduction of F. candida usask.caresearchgate.net. The concentrations of triclopyr that would cause these invertebrates to avoid treated litter were determined to be higher than those expected from standard field applications usask.caresearchgate.net.

Interactive Data Table: Direct Toxicity of Triclopyr to Terrestrial Invertebrates

Species Triclopyr Form Endpoint Value Reference
Honey Bee (Apis mellifera) Acid, TEA Acute Contact LD50 >100 µg/bee usda.gov
Earthworm (Eisenia fetida) Acid 14-day LC50 1110 ppm a.e. usda.gov
Earthworm (Eisenia fetida) TEA 14-day LC50 ~146 ppm a.e. usda.gov
Springtail (Folsomia candida) Not Specified Reproduction No effect at field rates usask.caresearchgate.net

Effects on Soil Microorganism Activity and Ecosystem Services

The application of triclopyr can influence the structure and function of soil microbial communities, which are crucial for maintaining ecosystem health. The primary degradation pathway for triclopyr in soil is through microbial action, a process influenced by environmental factors such as temperature and moisture researchgate.net.

Research into the direct effects of triclopyr on microbial communities has yielded mixed results. One field study found that triclopyr application led to a change in the structure of the soil bacterial community, while the fungal community structure remained unaltered nih.gov. Interestingly, the same study noted an increase in fungal diversity five months after the herbicide was applied, and bacterial density was not affected by the spraying nih.gov.

Regarding ecosystem services, such as litter decomposition, the impact appears to be minimal at standard application rates. A study in a boreal ecosystem found that litter breakdown rates were not significantly different in treated versus untreated plots within a year of application usask.caresearchgate.net. This occurred despite an observed alteration in the nitrogen content of the leaf litter from treated plants usask.ca. This suggests that the functional aspect of microbial degradation of organic matter is resilient to triclopyr at levels expected in the environment usask.caresearchgate.net.

Impacts on Non-Target Terrestrial Vertebrates (Mammals, Birds)

On an acute basis, various forms of triclopyr are considered to be slightly toxic to practically non-toxic to birds and mammals epa.govorst.edu. The butoxyethyl ester (BEE) form is generally slightly toxic to birds, while the acid form is practically non-toxic to mammals and slightly toxic to birds epa.govorst.edu.

Chronic dietary exposure studies provide insight into the potential long-term effects of triclopyr on terrestrial vertebrates. A laboratory study on zebra finches exposed to triclopyr butoxyethyl ester (TBEE) in their diet for 29 days found that a high concentration of 500 mg/kg resulted in significantly reduced food consumption and body weight nih.gov. However, lower concentrations of 50 and 150 mg/kg did not produce these effects nih.gov. The 8-day median lethal dietary concentration (LC50) for zebra finches was determined to be 1,923 mg/kg nih.gov. Based on these findings, the study concluded that forestry applications at registered rates are not expected to pose a significant risk to wild songbirds nih.gov.

In a two-generation reproduction study in rats, a dietary intake of 250 mg/kg/day was identified as the Lowest-Observed-Effect-Level (LOEL), causing decreased litter size, reduced body weight, and lower survival rates in offspring orst.edu. Parental toxicity was observed at 25 mg/kg/day with no corresponding effects on the offspring orst.edu.

Interactive Data Table: Chronic Dietary Effects of Triclopyr on Vertebrates

Species Triclopyr Form Exposure Effect Value (mg/kg in diet or mg/kg/day) Reference
Zebra Finch (Poephila guttata) BEE 8-day LC50 1,923 nih.gov
Zebra Finch (Poephila guttata) BEE 29-day NOEL (No effect on body weight/food consumption) 150 nih.gov
Zebra Finch (Poephila guttata) BEE 29-day LOEL (Reduced body weight/food consumption) 500 nih.gov
Rat (Rattus norvegicus) Acid 2-Generation NOEL (Offspring) 25 orst.edu
Rat (Rattus norvegicus) Acid 2-Generation LOEL (Parental & Offspring) 250 orst.edu

The potential for triclopyr to cause changes in terrestrial vertebrate populations is considered to be driven more by indirect effects on habitat than by direct toxicity usda.gov. The removal of specific types of vegetation can alter the availability of food sources and cover, which can subsequently influence wildlife populations usda.gov.

Broader Ecological Implications and Ecosystem-Level Assessments of this compound

Triclopyr, particularly in its ester formulations like triclopyr butoxyethyl ester (BEE), is a selective systemic herbicide designed to control broadleaf plants. wi.gov Its application in various environments, from forestry to aquatic systems, necessitates a thorough understanding of its broader ecological consequences beyond direct toxicity to target organisms. This section explores the ecosystem-level effects of triclopyr, including its impact on community structure, food web dynamics, ecosystem functions, and its interaction with other environmental variables.

Community-Level Responses and Biodiversity Shifts

The selective nature of triclopyr, which generally targets woody and broadleaf species while leaving most grasses and monocots unharmed, can lead to significant shifts in plant community composition. eaglelake1.org In aquatic ecosystems, this selectivity allows for the removal of invasive dicot species, such as Eurasian watermilfoil (Myriophyllum spicatum), which can in turn allow native monocots and other tolerant plants to proliferate. eaglelake1.org This alteration of the primary producer level can change the available habitat and food sources for other organisms within the ecosystem. eaglelake1.orgmaryland.gov

Impacts on animal communities are also a key consideration. While the triethylamine salt of triclopyr (TEA) is considered practically non-toxic to freshwater invertebrates, the butoxyethyl ester (BEE) form is moderately to highly toxic to aquatic invertebrates. maryland.govepa.gov However, field studies have sometimes shown limited impact. For instance, a study in New Zealand's Ahuriri River that examined the effects of a large-scale triclopyr application found that the species abundance and composition of aquatic benthic macroinvertebrates did not significantly change in treated areas compared to an upstream control site. eaglelake1.org The five most abundant taxa, which constituted 91-95% of all invertebrates, did not vary significantly between the treated and control areas. eaglelake1.org

Conversely, laboratory studies indicate potential risks. Research on the zooplankton species Simocephalus vetulus demonstrated that exposure to a commercial formulation of triclopyr BEE resulted in significant mortality at environmentally relevant concentrations. nih.gov These findings suggest that while direct, large-scale community collapse may not always occur, sensitive populations within the community can be negatively affected, potentially leading to more subtle, long-term shifts in biodiversity.

Ecosystem Function Alterations (e.g., litter breakdown)

Ecosystem functions, such as nutrient cycling and decomposition, can be affected by herbicide application. Leaf litter decomposition is a critical process in many ecosystems, particularly in streams and forests, and is driven by both microbial decomposers and invertebrate detritivores. nih.govmdpi.com

A study investigating the indirect impacts of triclopyr on the habitat quality of treated boreal rights-of-way examined litter mass loss and the response of boreal invertebrates involved in decomposition. researchgate.net The results showed that litter breakdown rates were not significantly different between treated and untreated areas within a year of application. researchgate.net However, the study did note differences in the nitrogen profiles of the litter, which was likely a result of triclopyr-induced repression of natural leaf senescence processes. researchgate.net At field application rates, there were no differences in the survival and reproduction of key invertebrate decomposers like Folsomia candida. researchgate.net This suggests that at typical application rates, triclopyr is not expected to significantly impair this specific ecosystem service in boreal ecoregions. researchgate.net

While direct impacts from triclopyr on decomposition may be limited, broader studies on pesticides show that they can reduce litter decomposition by negatively affecting detritivores and aquatic hyphomycetes (fungi). nih.govehu.es The combination of different pesticides can sometimes lead to additive effects, reducing total decomposition rates. nih.gov

Interactions with Other Environmental Stressors (e.g., pH)

The toxicity and ecological impact of chemical compounds can be significantly modified by ambient environmental conditions. For triclopyr, water pH is a critical interacting stressor. core.ac.uk Triclopyr is a moderately strong acid, and its chemical form changes with pH. core.ac.uk At a lower pH (e.g., ~5.5), more of the triclopyr is in a non-ionized state compared to at a more neutral pH (e.g., ~7.5). core.ac.uk This non-ionized form is more efficiently transferred across the gill surfaces of fish, leading to greater toxicity in more acidic waters. core.ac.uk

This interaction has been quantified in laboratory studies. For example, 96-hour LC50 values for triclopyr with salmonids were between 5 to 10 mg/L in low pH water (~5.5), whereas for rainbow trout in water with a pH of ~7.5, the LC50 value was >100 mg/L. core.ac.uk This demonstrates a substantial increase in toxicity at lower pH.

A study examining the interactive effects of a triclopyr BEE formulation (Release®), pH, and food availability on the zooplankton Simocephalus vetulus and tadpoles of Rana pipiens further highlights these complexities. nih.gov The study found that the toxic effects of the herbicide could be significantly increased by low food availability and low pH at environmentally relevant concentrations. nih.gov For adult S. vetulus, there was a significant increase in mortality due to the herbicide at both pH 5.5 and pH 7.5, with interactions detected between pH and the herbicide. nih.gov This indicates that ecological risk assessments based on single-stressor studies may underestimate the true risk in natural environments where organisms are simultaneously exposed to multiple stressors. nih.govresearchgate.net

Effect of pH on the Acute Toxicity of Triclopyr to Fish
SpeciesWater pH96-hr LC50 (mg/L)Toxicity RatingSource
Salmonids (Oncorhynchus sp.)~5.55 - 10Moderately Toxic core.ac.uk
Rainbow Trout (Oncorhynchus mykiss)~7.5>100Practically Non-toxic core.ac.uk
Bluegill Sunfish (Lepomis macrochirus)7.4>100Practically Non-toxic core.ac.uk

Advanced Analytical Methodologies for Environmental Monitoring and Residue Determination

Chromatographic Techniques for Quantification and Identification

Chromatographic methods are fundamental in the analysis of pesticide residues, offering high selectivity and sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques utilized for the determination of triclopyr (B129103) and its derivatives.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established method for the analysis of halogenated compounds like triclopyr. maxwellsci.com The high sensitivity of the ECD to electronegative atoms, such as the chlorine atoms in the triclopyr molecule, makes this a suitable technique for trace-level detection. maxwellsci.com

For the analysis of acidic herbicides like triclopyr, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. researchgate.net Esterification is a common derivatization technique. nih.gov One study detailed a method for the simultaneous determination of triclopyr and aminopyralid (B1667105) in forage grass, hay, and soil. nih.govresearchgate.net In this method, the herbicides were converted to their methyl esters and analyzed by GC-ECD. nih.govresearchgate.net The method demonstrated good performance with average recoveries ranging from 80% to 104% and limits of detection (LODs) below 0.02 mg/kg. nih.govresearchgate.net

The U.S. Environmental Protection Agency (EPA) has also listed GC/ECD methods for determining triclopyr residues. epa.gov These methods, however, have historically used hazardous reagents like diazomethane (B1218177) for derivatization. epa.gov

Table 1: Performance of GC-ECD Method for Triclopyr Analysis

Parameter Forage Grass, Hay, and Soil nih.govresearchgate.net
Derivatization Esterification with methanol (B129727)
Extraction 1% hydrochloric acid-acetonitrile
Purification Florisil (B1214189) solid-phase extraction
Average Recovery 80-104%
Intra-day RSD 1.2-10.8%
Inter-day RSD 3.3-10.3%
LOD < 0.02 mg/kg
LOQ < 0.05 mg/kg

Gas Chromatography-Mass Spectrometry (GC-MS/MS or MS-Selective Detection)

Gas chromatography combined with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) provides a higher degree of selectivity and confirmation of the analyte's identity. This is particularly valuable in complex matrices where interferences can be a problem. silcotek.com

One highly sensitive method involves gas chromatography-electron-capture negative-ion chemical ionization mass spectrometry. dfo-mpo.gc.canih.gov After esterification, triclopyr forms a characteristic carboxylate anion, allowing for a very low detection limit of 70 femtograms. dfo-mpo.gc.canih.gov This method has proven effective for analyzing vegetation extracts with minimal chemical interference. dfo-mpo.gc.canih.gov

A validated method for determining residues of triclopyr, its metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP), and 2-methoxy-3,5,6-trichloropyridine in fish tissues utilizes capillary gas chromatography with mass selective detection. epa.gov This method demonstrated an average recovery of 92% for 2-MP fortified in fish tissues and a validated method limit of quantitation (LOQ) of 0.01 µg/g. epa.gov

Table 2: Performance of GC-MS Method for Triclopyr Residue Analysis in Fish Tissue epa.gov

Parameter Value
Method Capillary Gas Chromatography with Mass Selective Detection
Analytes Triclopyr, 3,5,6-Trichloro-2-pyridinol, 2-Methoxy-3,5,6-trichloropyridine
Matrix Fish Tissues
Validated LOQ 0.01 µg/g
Average Recovery (2-MP) 92%
Standard Deviation (2-MP) 8%

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-performance liquid chromatography with a diode array detector (HPLC-DAD) is another powerful tool for the analysis of triclopyr. This technique is particularly useful for analyzing polar compounds that are not easily volatilized for GC analysis and can often be performed without a derivatization step. pjoes.com

A method for the determination of triclopyr in soil samples has been developed using HPLC-DAD. u-szeged.hu The analysis was performed using a mobile phase of acetonitrile (B52724) and 0.1% H3PO4 with detection at 220 nm. u-szeged.hu This method was validated and showed good recovery (81-93%), precision (RSD of 9.1%), and a limit of quantitation (LOQ) of 0.01 mg/kg. u-szeged.hu Another study describes an HPLC method for the analysis of triclopyr butoxyethyl ester using a C18 reverse phase column and a DAD detector at 235 nm. scribd.com

Table 3: Performance of HPLC-DAD Method for Triclopyr in Soil u-szeged.hu

Parameter Value
Mobile Phase Acetonitrile and 0.1% H3PO4 (50:50)
Flow Rate 0.9 ml/min
Wavelength 220 nm
Recovery 81-93%
Precision (RSD) 9.1%
LOQ 0.01 mg/kg

Immunochemical Assay Development and Validation

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), offer a rapid, cost-effective, and highly sensitive alternative for screening large numbers of samples. cornell.edu These assays are based on the specific binding of an antibody to the target analyte. cornell.edu

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA methods have been developed for the detection of triclopyr in various environmental samples, including water and soil. usgs.govacs.org These assays typically operate on a competitive principle where the triclopyr in the sample competes with a labeled triclopyr conjugate for a limited number of antibody binding sites. nemi.gov The resulting signal is inversely proportional to the concentration of triclopyr in the sample. nemi.gov

Commercial ELISA kits are available for the determination of triclopyr in water. usgs.gov One such assay has a quantitative range for triclopyr from 0.10 to 300 ng/mL, with a validated limit of quantitation of 0.10 ng/mL. epa.gov Another study describes a bifunctional hapten approach to produce a group-specific polyclonal antiserum for both triclopyr and its metabolite, 3,5,6-trichloro-2-pyridinol. acs.org This ELISA had a limit of detection for triclopyr of 0.037 ng/mL. acs.org

Table 4: Performance of a Triclopyr ELISA acs.org

Parameter Value
Quantitative Working Range 0.1 to 5.2 ng/mL
Limit of Detection (LOD) 0.037 ng/mL
IC50 0.72 ng/mL
Mean Recovery (fortified water) 101.6%
Mean Coefficient of Variation (CV) 7.1%

Chemiluminescent Immunoassay by Digital Image Analysis

To further enhance the sensitivity of immunoassays, chemiluminescent detection can be employed. A chemiluminescence enzyme-linked immunosorbent assay (CL-ELISA) has been developed for the quantification of triclopyr, utilizing digital image analysis for signal detection. uma.esnih.gov This indirect competitive immunoassay uses a horseradish peroxidase (HRP) conjugated secondary antibody, and the chemiluminescent signal is generated by the luminol/H2O2/HRP reaction. uma.esnih.gov

This method incorporates innovative data processing, including a circular mesh to reduce interference from adjacent wells and using the integrated light intensity (volume) as the analytical signal to improve precision. uma.esnih.gov This advanced technique achieved a very low limit of detection of 0.8 ng/L. uma.esnih.gov

Table 5: Performance of Chemiluminescent Immunoassay for Triclopyr uma.esnih.gov

Parameter Value
Detection Method Chemiluminescence with Digital Image Analysis
Standard Curve Range 0.01–10 ng/L
Limit of Detection (LOD) 0.8 ng/L
Variation Coefficient 3.07%

Sample Preparation and Derivatization Strategies for Diverse Matrices

The accurate determination of triclopyr residues is highly dependent on the efficiency of sample preparation, which includes extraction, cleanup, and sometimes derivatization to enhance analytical performance. epa.goveurl-pesticides.eu

A variety of extraction techniques have been developed to isolate triclopyr and its metabolites from different environmental samples. The choice of method depends on the matrix's physical and chemical properties.

Sonication-Assisted Extraction (UAE) : This technique uses ultrasonic waves to facilitate the extraction of analytes from solid samples. It is recognized for improving the extraction of phenolic compounds by rupturing plant cells with minimal input. nih.gov For soil, forest litter, and cast needle samples, solvent extraction with sonication has been effectively used. cambridge.org In one method, triclopyr was extracted from soil samples using acidified acetonitrile with the aid of sonication. u-szeged.hu Another procedure for water samples involves an initial single-phase extraction with acetonitrile by sonication, followed by a liquid-liquid partition. researchgate.net

Solid-Phase Extraction (SPE) : SPE is a widely used cleanup technique to remove interfering components from the sample extract before instrumental analysis. researchgate.net After extraction, the extract is passed through an SPE cartridge which retains the analytes. For instance, after hydrolysis and acidification of fish tissue extracts, an alumina (B75360) SPE column was used to retain triclopyr and its metabolite 3,5,6-trichloro-2-pyridinol (TCP), while another metabolite was eluted. epa.gov A C18 SPE column has been used for cleanup of acidified extracts from aquatic plants. oup.com For the simultaneous determination of triclopyr and aminopyralid in forage grass, hay, and soil, a florisil SPE cartridge was employed for purification. researchgate.net

Liquid-Liquid Extraction (LLE) : LLE is a conventional method used to separate compounds based on their relative solubilities in two different immiscible liquids. For fish tissues, after hydrolysis and acidification, the analytes were extracted from the aqueous solution into diethyl ether. epa.gov In the analysis of sea grasses, raw extracts were subjected to liquid-liquid partitioning to remove impurities. oup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS method is a streamlined approach that combines sample extraction and cleanup into a few simple steps. It typically involves an extraction with acetonitrile followed by a partitioning step using salts and a cleanup step using dispersive SPE. hpst.cz This method is noted for removing a majority of water, solid residues, and proteins from the sample matrix. hpst.cz

Derivatization, particularly esterification, is a crucial step in the analysis of acidic herbicides like triclopyr, especially when using gas chromatography (GC). This process converts the polar, less volatile acid into a more volatile and thermally stable ester, making it suitable for GC analysis. dfo-mpo.gc.ca

Esterification : Various reagents are used to convert triclopyr into its ester form.

For determining triclopyr in environmental waters, it can be reacted with BF3-trifluoroethanol to form the trifluoroethyl ester, which is then analyzed by GC with an electron-capture detector (GC-ECD). dfo-mpo.gc.ca

In another approach, triclopyr extracted from fruits and vegetables was derivatized to either a 2-chloroethylene ester or a methyl ester before GC-ECD quantitation. dfo-mpo.gc.ca

A simple and effective esterification reaction with methanol has been applied for the simultaneous analysis of triclopyr and aminopyralid. researchgate.net

For GC-mass spectrometry (MS) analysis, derivatization with N-methyl-N-(tert-butyldimethylsilyl)-trifluoracetamide (MTBSTFA) is used to form the tert-butyldimethylsilyl (TBDMS) ester of triclopyr. epa.gov This silylation agent is chosen because it generates specific derivatized structures that produce unique ions upon fragmentation, allowing for sensitive detection. revistadechimie.ro

Purification : Following extraction and derivatization, purification is essential to remove any remaining matrix components that could interfere with the analysis.

Solid-Phase Extraction (SPE) is the most common purification technique. Different sorbents are chosen based on the analyte and matrix. Alumina columns have been used to separate triclopyr and TCP from other components in fish tissue extracts. epa.gov C18 SPE is effective for cleaning up extracts from aquatic plants. oup.com Florisil cartridges have also been successfully used for purification. researchgate.net

Column Chromatography : Silica gel column chromatography is another technique used for cleanup, for example, after the formation of the trifluorethyl ester of triclopyr. dfo-mpo.gc.ca

Distillation : For purifying the final ester product, distillation can be employed, which separates the ester based on its lower boiling point compared to unreacted reagents. scienceready.com.au

Method Validation Parameters: Sensitivity, Accuracy, Precision, and Selectivity

The reliability of any analytical method is established through a rigorous validation process, which assesses key parameters like sensitivity, accuracy, precision, and selectivity. u-szeged.hueurl-pesticides.eu

Sensitivity and Selectivity : Sensitivity refers to the method's ability to detect small amounts of the analyte, while selectivity is its ability to distinguish the analyte from other components in the sample. The use of highly selective detectors, such as mass spectrometry (MS) in either single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides excellent selectivity and sensitivity. epa.govdfo-mpo.gc.ca Gas chromatography coupled with electron-capture negative-ion chemical ionization mass spectrometry (GC-ECNICI-MS) offers high detection sensitivity for triclopyr after esterification, with a reported detection limit of 70 femtograms reaching the ionizer. dfo-mpo.gc.ca

Accuracy : Accuracy is determined by measuring the recovery of a known amount of analyte (a spike) added to a blank sample matrix. Acceptable recovery values typically range from 70% to 120%. epa.gov

Studies have reported average recoveries of 93% from fish tissue, with a standard deviation of 6%. epa.gov

In forage grass, hay, and soil, average recoveries ranged from 80% to 104%. researchgate.net

For soil samples, recoveries between 81% and 93% have been achieved. u-szeged.hu

In environmental water analysis, recoveries were found to be between 90-93%. dfo-mpo.gc.ca

Precision : Precision measures the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

For soil and sediment analysis, a CV of less than 5% was reported. dfo-mpo.gc.ca

In river water analysis, the CV was less than 4%. dfo-mpo.gc.ca

A method for soil analysis reported a precision (RSD) of 9.1%. u-szeged.hu

A comprehensive study on forage, hay, and soil reported intra-day RSDs of 1.2-10.8% and inter-day RSDs of 3.3-10.3%. researchgate.net

The following table summarizes the validation parameters for triclopyr analysis across various matrices.

MatrixAnalytical MethodAccuracy (Recovery %)Precision (RSD/CV %)Reference
Fish TissueGC-MS93% (average)6% (Standard Deviation) epa.gov
Forage Grass, Hay, SoilGC-ECD80-104%1.2-10.8% (intra-day RSD), 3.3-10.3% (inter-day RSD) researchgate.net
SoilHPLC-DAD81-93%9.1% (RSD) u-szeged.hu
Soil and SedimentGC>89%<5% (CV) dfo-mpo.gc.ca
River WaterGC-ECD90-93%<4% (CV) dfo-mpo.gc.ca

The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. regulations.gov These limits are critical for assessing trace levels of contamination in the environment.

Water : For environmental waters, a detection limit of 0.005 ng and a determination limit of 0.00025 µg/mL have been reported using GC-ECD after esterification. dfo-mpo.gc.ca Another method using gas chromatography reported an LOD/LOQ of 10/50 ppb for triclopyr. regulations.gov A validated LOQ of 0.10 ng/mL for triclopyr in water has also been established using an enzyme-linked immunosorbent assay (ELISA) method. epa.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) has achieved a detection limit of 0.0112 µg/L. nih.gov

Soil : An HPLC-DAD method for soil samples established an LOQ of 0.01 mg/kg. u-szeged.hu A GC-ECD method for triclopyr in soil reported an LOD below 0.02 mg/kg and an LOQ below 0.05 mg/kg. researchgate.net

Biological Tissues : A validated method for fish tissues using GC-MS determined the LOQ to be 0.01 µg/g. epa.gov For aquatic plants, GC-MS analysis yielded LOQs ranging from 8 to 17 ng/g. oup.com

The table below presents the LOD and LOQ values for triclopyr in various environmental matrices.

MatrixLODLOQAnalytical MethodReference
Environmental Water0.005 ng0.25 ng/mL (0.00025 µg/mL)GC-ECD dfo-mpo.gc.ca
Water10 µg/L (ppb)50 µg/L (ppb)GC regulations.gov
Water-0.10 ng/mLELISA epa.gov
Water0.0112 µg/L-HPLC-MS nih.gov
Soil-0.01 mg/kgHPLC-DAD u-szeged.hu
Forage Grass, Hay, Soil<0.02 mg/kg<0.05 mg/kgGC-ECD researchgate.net
Fish Tissue-0.01 µg/gGC-MS epa.gov
Aquatic Plants-8-17 ng/gGC-MS oup.com

Application of Methods for Triclopyr and Metabolite Monitoring in Environmental Samples

Validated analytical methods are crucial for monitoring the fate and persistence of triclopyr and its primary metabolites, 3,5,6-trichloro-2-pyridinol (TCP) and 2-methoxy-3,5,6-trichloropyridine (TMP), in various environmental compartments following its application. epa.govoregonstate.edu

Vegetation and Soil : Field studies have tracked the dissipation of triclopyr in grass and soil. In one study, residues on grasses were highest immediately after application (527 mg/kg) and decreased rapidly over time to 1.3 mg/kg after 365 days. dfo-mpo.gc.ca The half-life of triclopyr in soil was estimated to be between 75 and 81 days, with residues primarily confined to the top 30 cm. dfo-mpo.gc.caoregonstate.edu Another study found that triclopyr residues in forage grass degraded rapidly within the first 14-21 days, with a half-life of 1.4-1.8 days, while in soil, it degraded more slowly with a half-life of 6.2-9.0 days. researchgate.net

Water and Sediment : Monitoring of forest streams has shown that triclopyr can be detected shortly after application. In one instance, the maximum triclopyr concentration in stream water was 195 µg/L within the first 20 hours post-application. dfo-mpo.gc.ca In a forestry dissipation study, triclopyr was measured at 23.2-25.1 µg/L in stream water 3 days after treatment, likely due to spray drift. epa.gov In pond water that was directly oversprayed, initial concentrations were as high as 2.10 mg/L, dissipating to below the detection limit (<0.0100 mg/L) within 3-8 months. epa.gov The pyridinol metabolite (TCP) was detected in stream sediment at 0.20 mg/kg four hours after aerial treatment and persisted in decreasing concentrations for about four months. publications.gc.ca

The following table summarizes findings from various environmental monitoring studies for triclopyr and its metabolites.

MatrixCompound(s) MonitoredMaximum Detected ConcentrationTime After ApplicationLocation/Study TypeReference
GrassTriclopyr527 mg/kgImmediately after applicationOregon, USA dfo-mpo.gc.ca
SoilTriclopyr1.3 mg/kg29 daysNew Zealand cambridge.org
Stream WaterTriclopyr195 µg/LFirst 20 hoursLouisiana, USA dfo-mpo.gc.ca
Pond WaterTriclopyr2.10 mg/LImmediately after applicationForestry Dissipation Study epa.gov
Pond SedimentTriclopyr1.55 mg/kg3 daysForestry Dissipation Study epa.gov
Stream Sediment3,5,6-trichloro-2-pyridinol (TCP)0.20 mg/kg4 hoursBritish Columbia, Canada publications.gc.ca
Forage GrassTriclopyr- (Half-life: 1.4-1.8 days)Dissipation StudyOpen Field Conditions researchgate.net
SoilTriclopyr- (Half-life: 6.2-9.0 days)Dissipation StudyOpen Field Conditions researchgate.net

Herbicide Resistance Evolution and Management Strategies in Target Weeds

Mechanisms of Resistance Development to Auxin Mimic Herbicides

Resistance to auxin mimic herbicides, including triclopyr-ethyl, can develop through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govepa.gov

Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene that codes for the herbicide's target protein. nih.gov In the case of auxin mimics, the primary target is the F-box protein component of the SCF-TIR1/AFB ubiquitin ligase complex, which is involved in auxin signaling. Mutations in this target site can prevent the herbicide molecule from binding effectively, thereby rendering it ineffective. While TSR is a common mechanism for other herbicide groups, specific instances of TSR to this compound are not as widely documented as for other auxin mimics like 2,4-D. However, the potential for such mutations to arise under selection pressure exists.

Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms not directly related to the herbicide's target site. nih.govepa.gov NTSR can confer resistance to multiple herbicides with different modes of action. The primary NTSR mechanisms include:

Reduced Herbicide Absorption and Translocation: Changes in the plant's cuticle or cell membranes can reduce the uptake of the herbicide. Once inside the plant, transport of the herbicide to its target site in the meristematic tissues can be hindered, for example, by sequestration in the vacuole. nih.govscielo.brlatrobe.edu.au

Enhanced Herbicide Metabolism: This is a common NTSR mechanism where the resistant plant can more rapidly detoxify the herbicide before it reaches the target site. awsjournal.org This is often achieved through the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). wordpress.com

Genetic Basis of Triclopyr (B129103) Resistance in Plant Populations

While extensive research has been conducted on the genetic basis of resistance to other auxin herbicides like 2,4-D and dicamba, specific research into the genetic basis of triclopyr resistance is less abundant. However, some studies have identified cross-resistance patterns that provide insights into potential genetic mechanisms.

For instance, a study on Sisymbrium orientale (Indian hedge mustard) identified a population with resistance to 2,4-D and cross-resistance to other auxin herbicides, including increased tolerance to triclopyr. This resistance was conferred by a point mutation in an Aux/IAA gene, which is a co-receptor in the auxin signaling pathway. This finding suggests that mutations in genes other than the primary F-box protein target can lead to resistance to a range of auxin mimic herbicides, including triclopyr.

The genetic basis of resistance can be inherited through single or multiple genes and may be influenced by the weed's breeding system (self-pollinating vs. outcrossing). researchgate.net In outcrossing species, resistance genes can spread more rapidly through pollen dispersal. The initial frequency of resistance alleles within a weed population is also a critical factor in how quickly resistance evolves under selection pressure from repeated herbicide applications. invasive.org

Strategies for Mitigating and Managing Resistance

To preserve the effectiveness of this compound and other auxin mimic herbicides, it is crucial to implement integrated weed management (IWM) strategies that reduce the selection pressure for resistance. Key strategies include the use of herbicide rotations and mixtures.

Herbicide Rotations: The continuous use of herbicides with the same mode of action selects for resistant individuals. Rotating herbicides with different modes of action in successive growing seasons or applications helps to control weeds that may be resistant to a particular herbicide group. theseam.com For example, after using this compound (a Group 4 herbicide), a grower could switch to a herbicide from a different group, such as a glyphosate (B1671968) (Group 9) or an ALS inhibitor (Group 2), to control any potential auxin-resistant survivors.

Herbicide Mixtures: Tank-mixing herbicides with different modes of action that are both effective against the target weed(s) is a powerful strategy to delay the evolution of resistance. awsjournal.org The probability of an individual weed being resistant to two different modes of action simultaneously is significantly lower than resistance to a single mode of action. When using mixtures, it is important that each component provides effective control of the target weed.

The performance of this compound in tank mixtures can be influenced by interactions with other herbicides, resulting in synergistic, antagonistic, or additive effects.

Synergism: The combined effect of the two herbicides is greater than the sum of their individual effects.

Antagonism: The combined effect is less than the sum of their individual effects, potentially reducing weed control. google.com

Additive: The combined effect is equal to the sum of their individual effects.

Understanding these interactions is critical for designing effective herbicide mixtures for resistance management. Research and field observations have documented various interactions between triclopyr and other herbicides.

For example, a patent has described a synergistic herbicidal composition of triclopyr and glufosinate , which can enhance weed control and broaden the spectrum of weeds managed. msstate.edu In forestry management, a mixture of triclopyr and imazapyr has been shown to be more effective for stand improvement than triclopyr alone, indicating a potentially additive or synergistic effect on certain woody species. scielo.br Conversely, an antagonistic interaction has been reported between triclopyr and the graminicide fenoxaprop , which reduced the control of barnyardgrass. pnwhandbooks.org

The following interactive data table summarizes some of the known interactions of triclopyr with other herbicides.

Interacting HerbicideHerbicide GroupInteraction with TriclopyrTarget Weed(s)Reference(s)
Imazapyr 2 (ALS inhibitor)Additive/SynergisticWoody Species scielo.br
Glufosinate 10 (Glutamine synthetase inhibitor)SynergisticGeneral Weeds msstate.edu
Fenoxaprop 1 (ACCase inhibitor)AntagonisticBarnyardgrass pnwhandbooks.org
2,4-D 4 (Synthetic auxin)Additive/SynergisticBroadleaf Weeds invasive.org
Picloram (B1677784) 4 (Synthetic auxin)Additive/SynergisticBroadleaf Weeds invasive.org

It is important to note that the nature of the interaction (synergistic, antagonistic, or additive) can be influenced by several factors, including the specific weed species, their growth stage, environmental conditions, and the application rates of the herbicides. pnwhandbooks.org Therefore, local expertise and field trials are often necessary to optimize herbicide mixtures for specific situations.

Synthesis and Novel Derivatives in Chemical Research

Academic Exploration of Synthetic Pathways for Triclopyr-ethyl

The synthesis of this compound, scientifically known as ethyl 2-((3,5,6-trichloropyridin-2-yl)oxy)acetate, is a subject of significant interest in applied chemical research. The primary and most referenced pathway involves the reaction of a salt of 3,5,6-trichloropyridin-2-ol with an ethyl haloacetate. lookchem.com A common method utilizes the sodium salt of 3,5,6-trichloropyridine-2-ol, which undergoes an etherification reaction with ethyl chloroacetate. lookchem.compatsnap.com This reaction is typically performed in a solvent such as acetonitrile (B52724) with the presence of potassium carbonate, often under reflux conditions. lookchem.com

Another documented approach is the hydrolysis of this compound to produce triclopyr (B129103) acid. googleapis.com This process involves heating a slurry of the ethyl ester in water with an alkali, followed by acidification to precipitate the triclopyr acid product. googleapis.com While this describes the conversion of the ester to its parent acid, the initial formation of the ester is a critical step. Research has also explored the synthesis of related esters, such as the butoxyethyl ester, through transesterification from this compound. googleapis.comgoogle.com This process involves heating this compound with another alcohol, like 2-butoxyethanol, in the presence of a catalyst, such as titanium n-butoxide or methane (B114726) sulfonic acid. googleapis.comgoogle.com

The table below summarizes key data for this compound.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₉H₈Cl₃NO₃
Molecular Weight 284.526 g/mol
CAS Number 60825-27-6
Boiling Point 328.3°C at 760 mmHg
Flash Point 152.3°C
Density 1.455 g/cm³

| Vapor Pressure | 0.000191 mmHg at 25°C |

Data sourced from LookChem lookchem.com

Investigation of this compound's Relationship to Other Pyridine (B92270) Carboxylic Acid Herbicides

Triclopyr belongs to the pyridine carboxylic acid class of herbicides. vt.eduresearchgate.net This chemical family is characterized by a pyridine ring structure with a carboxylic acid group or a derivative, such as an ester, attached. These compounds are recognized as synthetic auxins or auxin-mimic herbicides. vt.edubioone.org Their mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and abnormal plant growth that ultimately results in the death of susceptible species. vt.edunature.scot

The U.S. Environmental Protection Agency (EPA) has noted the structural and toxicological relationship between triclopyr and other pyridinyloxyacetic acid herbicides like fluroxypyr, as well as other pyridine carboxylic acids such as clopyralid (B1669233) and picloram (B1677784). epa.gov These herbicides share a common mechanism of action, inducing responses like leaf epinasty and senescence. vt.edu The persistence and effectiveness of these herbicides make them a common choice for controlling a variety of broadleaf weeds. vt.edu While they share a core functional mechanism, differences in their specific chemical structures can lead to variations in their herbicidal spectrum and environmental behavior. bioone.org

The table below provides a comparison of triclopyr with other related pyridine carboxylic acid herbicides.

Table 2: Comparison of Pyridine Carboxylic Acid Herbicides

Herbicide Chemical Family Primary Use
Triclopyr Pyridine Carboxylic Acid Control of woody plants and broadleaf weeds. googleapis.comnature.scot
Picloram Pyridine Carboxylic Acid Control of herbaceous weeds and woody plants. vt.edu
Clopyralid Pyridine Carboxylic Acid Control of annual and perennial broadleaf weeds. vt.edu
Fluroxypyr Pyridinyloxyacetic Acid Post-emergence control of broadleaf weeds. epa.gov

| Aminopyralid (B1667105) | Pyridine Carboxylic Acid | Control of broadleaf weeds in pastures and rangeland. vt.edubioone.org |

Research into Structurally Modified Triclopyr Derivatives for Enhanced Selectivity or Environmental Profile

Research in the field has led to the development of various derivatives of triclopyr, primarily through modification of the carboxyl group into different esters. The purpose of creating these derivatives is often to alter the compound's physical properties, such as solubility and volatility, which can in turn influence its absorption by plants and its environmental fate. usask.cany.gov

A prominent example of a structurally modified derivative is triclopyr-butoxyethyl ester (T-BEE). googleapis.comgoogle.com This compound is synthesized from this compound through a process called transesterification. googleapis.comgoogle.com The reaction involves substituting the ethyl group of this compound with a butoxyethyl group from 2-butoxyethanol. google.com This modification results in a molecule with different physical characteristics compared to the ethyl ester, which can affect its performance and application. usask.ca

Research has also focused on optimizing the synthesis processes for these derivatives to improve product yield and purity, thereby enhancing the environmental profile from a manufacturing standpoint. patsnap.comgoogle.com For instance, investigations have aimed to reduce the formation of isomers and other byproducts during the synthesis of triclopyr-butoxyethyl ester. patsnap.com While these modifications are primarily focused on formulation and delivery, they represent a key area of chemical research into the practical application and environmental aspects of the triclopyr molecule.

The table below outlines different synthetic pathways for triclopyr esters.

Table 3: Overview of Synthetic Pathways for Triclopyr Esters

Product Reactants Process Reference
This compound 3,5,6-trichloropyridin-2-ol; ethyl chloroacetate Etherification lookchem.com
Triclopyr-butoxyethyl This compound; 2-butoxyethanol Transesterification googleapis.comgoogle.com

| Triclopyr-butoxyethyl | Sodium trichloropyridinolate; Chloroacetic acid butoxyethyl ester | Etherification | google.com |

Environmental Remediation and Mitigation Strategies

Bioremediation Approaches Utilizing Microbial Degradation Capacities

The primary mechanism for the breakdown of triclopyr (B129103) in soil and water is microbial degradation. mass.govunito.it Both ester and amine formulations of triclopyr degrade into the parent compound, triclopyr acid. invasive.org This acid is then further broken down by microorganisms. The rate of this degradation is significantly influenced by environmental conditions such as soil moisture and temperature. invasive.org

Warm, moist soils with a high organic content tend to harbor larger microbial populations, leading to more rapid herbicide metabolism. invasive.org For instance, studies have shown that the degradation of triclopyr is considerably faster in moist soils compared to dry soils, and at higher temperatures (30°C) versus lower temperatures (15°C). invasive.org Under anaerobic conditions, such as in saturated soils, the degradation process is 5 to 8 times slower than in aerobic conditions. mass.gov

The half-life of triclopyr in soil can vary widely, from as little as 3.7 days to as long as 314 days, with an average of about 30 days, depending on the specific formulation and environmental factors. invasive.org The primary metabolite of this degradation process is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which can persist in the soil for a longer duration. unibuc.ro Eventually, TCP is expected to break down into carbon dioxide. unibuc.ro

Research has identified several microorganisms capable of degrading triclopyr and its intermediates. A microbial consortium including Streptococcus, Sarcina, Serratia, Nocardia, and Mucor has demonstrated the ability to biodegrade Triclopyr-butoxyethyl ester (TBEE). academicjournals.org In a laboratory setting, this consortium completely biotransformed TBEE into triclopyr acid within 24 hours in soil samples contaminated with 25 ppm, 50 ppm, and 100 ppm of the herbicide. unibuc.ro

Further studies have explored the use of organo-clays to enhance the bioremediation of triclopye. The addition of organo-clays like Dellite 67G and Dellite 43B to soil has been shown to significantly accelerate the degradation of triclopyr, reducing its half-life from 30 days in soil alone to 10 and 6 days, respectively. nih.govresearchgate.net

Table 1: Factors Influencing Microbial Degradation of Triclopyr

FactorInfluence on Degradation RateSupporting Evidence
Soil Moisture Higher moisture content generally increases degradation rates.Degradation is significantly higher in moist versus dry soils. invasive.org
Temperature Warmer temperatures accelerate degradation.The half-life of triclopyr is shorter at 30°C compared to 15°C. invasive.org
Oxygen Availability Aerobic conditions are much more favorable for degradation.Degradation is 5 to 8 times slower under anaerobic conditions. mass.gov
Organic Content High organic content supports larger microbial populations, enhancing degradation.Soils with high organic content show higher rates of herbicide metabolism. invasive.org
Microbial Population The presence of specific microbial consortia is crucial for effective breakdown.Consortia including Streptococcus, Sarcina, Serratia, Nocardia, and Mucor have been shown to be effective. academicjournals.org
Amendments The addition of materials like organo-clays can accelerate degradation.Organo-clays have been shown to reduce the half-life of triclopyr in soil. nih.govresearchgate.net

Phytoremediation Potential in Contaminated Environments

Phytoremediation is an environmental remediation technique that utilizes plants to remove, degrade, or contain contaminants in soil and water. youtube.com While research specifically on the phytoremediation of Triclopyr-ethyl is not extensive, the principles of phytoremediation and the behavior of triclopyr in plants suggest potential applications. Plants can absorb triclopyr through their roots, stems, and leaves. nih.gov

Some plant species have demonstrated a capacity to metabolize triclopyr, which is likely a mechanism for tolerance to the herbicide. researchgate.net Studies on aquatic plants have primarily focused on their potential as bioaccumulators for phytoremediation. mountainscholar.org For example, in studies with Eurasian watermilfoil and hydrilla, triclopyr showed the greatest bioconcentration in plant tissues compared to other herbicides. mountainscholar.org This indicates that these plants can take up and store the herbicide from the water column.

The translocation of the herbicide within the plant is also a key factor. In some aquatic species, there is more movement of the herbicide from the roots to the shoots (acropetal translocation) than from the shoots to the roots (basipetal translocation). mountainscholar.org This suggests that for soil contamination, plants with deep root systems could potentially absorb triclopyr from the soil and translocate it to their above-ground biomass, which could then be harvested and removed.

However, it is important to note that plants susceptible to triclopyr will die within one to two weeks of application, limiting their use for phytoremediation of highly contaminated areas. nih.gov Therefore, the selection of tolerant plant species with high biomass production and efficient uptake and translocation capabilities would be crucial for successful phytoremediation of triclopyr-contaminated environments. Further research is needed to identify and evaluate suitable plant species for this purpose.

Mitigation Measures for Off-Target Movement and Ecological Risk

Off-target movement of herbicides like triclopyr can occur through spray drift and runoff, posing risks to non-target plants and aquatic ecosystems. maryland.gov The butoxyethyl ester (BEE) formulation of triclopyr can be particularly toxic to fish and aquatic invertebrates. invasive.org Therefore, implementing mitigation measures is essential to minimize these risks.

Buffer Zones: Establishing buffer zones around sensitive areas is a critical mitigation strategy. For aerial applications of triclopyr, a buffer zone of 150 meters is required to protect native tree species. genfarm.com.aupestgenie.com.au When applying near water bodies, minimum buffer widths are recommended, such as 50 feet for foliage spray applications. wapa.gov These zones act as a physical barrier, reducing the amount of herbicide that reaches non-target areas.

Application Techniques: The choice of application technique and equipment settings can significantly influence the potential for spray drift. se-eppc.org Key considerations include:

Nozzle Selection and Droplet Size: Using nozzles that produce larger, coarser droplets is one of the most effective ways to reduce drift. ufl.eduexactdn.com Air induction or injection nozzles can also help in reducing spray drift. dpird.wa.gov.au

Application Pressure: Lower spray pressures, generally up to 200 kPa for hand-directed equipment, help to minimize the production of small, drift-prone droplets. pestgenie.com.au4farmers.com.au

Boom Height: For boom sprayers, keeping the boom as low as possible reduces the distance droplets have to travel and thus their susceptibility to wind. dpird.wa.gov.au

Weather Conditions: Spraying should be avoided during high winds (e.g., exceeding 10 km/hr), high temperatures (e.g., reaching 30°C), and low humidity, as these conditions increase the likelihood of drift. genfarm.com.ause-eppc.org Spraying during calm conditions is also discouraged due to the potential for temperature inversions, which can lead to unpredictable drift patterns. dpird.wa.gov.auosu.edu

By implementing a combination of these mitigation strategies, the environmental risks associated with the use of this compound can be significantly reduced.

Future Research Directions and Unanswered Questions in Triclopyr Ethyl Science

Comprehensive Assessment of Indirect Effects on Ecosystem Services and Biodiversity

The application of a selective herbicide like triclopyr-ethyl is designed to alter plant community structure, which inherently leads to indirect effects on wildlife and ecosystem functions. A comprehensive assessment of these indirect impacts is a critical research priority.

These effects can manifest through various pathways, including the alteration of habitat and the reduction of food sources for a range of organisms. epa.gov For example, the removal of broadleaf plants can affect populations of insects such as beetles, butterflies, and spiders that depend on them. orst.edu In aquatic ecosystems, a primary indirect concern is the impact on the food sources for fish, which often consist of aquatic invertebrates. epa.govepa.gov The use of herbicides in riparian zones could also affect woody vegetation, thereby modifying critical habitat for aquatic species. epa.gov

Conversely, some research suggests that at typical field application rates, the indirect impacts on certain ecosystem processes may be minimal. A study on boreal rights-of-way found no significant differences in litter breakdown rates or the survival and reproduction of key soil invertebrates (Folsomia candida) within a year of treatment. researchgate.netnih.gov However, the same study noted differences in the nitrogen profiles of treated leaves, suggesting a repression of natural senescence processes. nih.gov

Future research must move beyond single-species assessments to ecosystem-level studies that track changes in biodiversity, nutrient cycling, pollination services, and other vital ecosystem functions following this compound application. researchgate.net

Development of Advanced Predictive Models for Complex Environmental Scenarios

Predicting the environmental concentration, fate, and transport of this compound and its metabolites is essential for accurate risk assessment. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize a suite of models to estimate environmental concentrations (EECs) for risk assessments. epa.govepa.gov However, there is a continuous need to develop more advanced and validated predictive models that can account for complex, real-world environmental scenarios.

Current modeling efforts, such as those using Gleams-Driver, sometimes rely on distributions rather than single values for highly variable parameters like soil partition coefficients (Koc) and foliar half-lives, acknowledging the inherent uncertainty in these inputs. usda.gov The development of kinetic models to estimate the bioaccumulation of organic chemicals in soil organisms like earthworms is another important area, though their broad applicability across different chemicals, soils, and species remains a challenge. ecotoxmodels.org

Future modeling efforts should aim to:

Improve the accuracy of predicting bioaccumulation in various organisms.

Incorporate the influence of diverse and fluctuating environmental conditions (e.g., soil type, weather patterns, water body characteristics) on herbicide fate.

Better integrate data on the formation and transport of key metabolites, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP). usda.gov

Enhance the predictive power of models for ultimate biodegradation, potentially by using batteries of different models. researchgate.net

Exploration of Novel Degradation Pathways and Metabolites under Diverse Conditions

This compound undergoes rapid degradation in the environment, primarily through hydrolysis, to form its principal metabolite, triclopyr (B129103) acid. epa.govresearchgate.net The subsequent degradation of triclopyr acid involves multiple pathways, including microbial degradation in soil and photolysis in water. researchgate.netinvasive.org This leads to the formation of several known metabolites.

Key degradation products include:

Triclopyr acid: The primary metabolite from the initial hydrolysis of the this compound ester. epa.gov

3,5,6-trichloro-2-pyridinol (TCP): A major metabolite from the aerobic degradation of triclopyr acid in soil. researchgate.netapms.org

3,5,6-trichloro-2-methoxypyridine (TMP): Another metabolite formed during aerobic soil degradation. researchgate.netapms.org

Oxamic acid: The main photodegradation product of triclopyr acid in natural water. researchgate.netapms.org

Carbon dioxide (CO2): The final degradate from the breakdown of intermediate products like 2-butoxyethanol. epa.gov

Despite this knowledge, research is needed to explore degradation pathways under a wider range of environmental conditions. For example, under anaerobic (flooded soil) conditions, triclopyr acid is significantly more persistent, with a half-life that can extend to approximately 1300 days. epa.gov Furthermore, studies have noted the presence of numerous other minor or unidentified degradates, which together can account for a non-trivial percentage of the initial substance. epa.gov Future research should focus on identifying these unknown metabolites and assessing their potential persistence and toxicity.

Table 2: Environmental Half-Life of Triclopyr and its Metabolites

Compound Environment Half-Life Conditions Source
Triclopyr Butoxyethyl Ester (BEE) Soil (silty loam, silty clay loam, sandy loam) ~3 hours Aerobic epa.gov
Triclopyr Butoxyethyl Ester (BEE) Water (natural, pH 6.7) 0.5 days Hydrolysis epa.gov
Triclopyr Acid Water (natural) 1.3 days Photolysis researchgate.netapms.org
Triclopyr Acid Soil Average 30 days Microbial Degradation researchgate.netinvasive.org
Triclopyr Acid Soil (flooded) ~1300 days Anaerobic epa.gov
TCP (Metabolite) Water (field study) 4.2 to 10.0 days Dissipation apms.org

Research into Mechanisms of Non-Target Organism Tolerance and Susceptibility

A fundamental question in the ecotoxicology of any herbicide is why some species are more susceptible than others. For this compound, this differential toxicity is evident across various organisms. For example, the ester form is significantly more toxic to fish and aquatic invertebrates than the acid and salt forms. orst.eduepa.gov This is a critical factor in its environmental risk, as the rapid degradation of the ester to the less toxic acid mitigates some of the potential harm. researchgate.net

In plants, the mechanisms of tolerance are better understood and often relate to the organism's ability to metabolize the herbicide. Tolerant species like wheat and barley can metabolize triclopyr into polar products, which may be more easily detoxified. researchgate.net In contrast, susceptible species might create metabolites, such as triclopyr aspartate, which can be hydrolyzed back to the active triclopyr form. researchgate.net

For non-target fauna, the mechanisms of tolerance and susceptibility are less clear. The evolution of resistance in weeds involves two major categories: target-site resistance (TSR), which involves mutations in the protein targeted by the herbicide, and non-target-site resistance (NTSR). nih.govscielo.br NTSR mechanisms, which are more likely to be analogous to tolerance mechanisms in non-target animals, include reduced uptake, altered translocation, sequestration, or enhanced metabolic degradation via enzyme families like cytochrome P450s and glutathione (B108866) S-transferases. nih.govscielo.brnih.gov

Future research should investigate these NTSR-like mechanisms in non-target animals. Understanding the specific metabolic pathways that lead to detoxification or bioactivation of this compound and its metabolites in various species will be key to explaining observed differences in susceptibility and improving the accuracy of ecological risk assessments.

Q & A

Q. How can contradictory data on this compound’s environmental persistence be resolved?

  • Methodology : Perform meta-analyses of published half-life values, stratifying by soil type, microbial activity, and climatic regions. Use machine learning (e.g., random forest models) to identify key predictors of degradation variability. Validate with longitudinal field studies .
  • Critical Analysis : Address outliers by re-examining analytical methods (e.g., HPLC vs. GC-MS detection limits) and potential matrix interference .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound’s phytotoxicity?

  • Methodology : Apply generalized additive models (GAMs) or Bayesian hierarchical models to capture threshold effects and hormesis. Use Akaike Information Criterion (AIC) to compare model fits. Visualize uncertainty with posterior predictive checks .
  • Interpretation : Discuss biological plausibility of non-linear trends (e.g., adaptive stress responses in plants) and implications for regulatory thresholds .

Q. How can multi-omics approaches elucidate this compound’s mode of action in resistant weed populations?

  • Methodology : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify resistance markers. Compare gene expression profiles in susceptible vs. resistant biotypes under herbicide exposure. Validate candidate genes via CRISPR-Cas9 knockout lines .
  • Data Synthesis : Use pathway enrichment analysis (e.g., KEGG, GO) to map molecular networks affected by this compound. Address conflicting omics data through weighted gene co-expression network analysis (WGCNA) .

Methodological and Ethical Considerations

Q. What standards should govern data presentation in manuscripts on this compound’s biochemical interactions?

  • Guidelines : Include raw spectra (e.g., NMR, FTIR) in supplementary materials. Report kinetic parameters (Km, Vmax) with standard errors. Use SI units and IUPAC nomenclature consistently. Avoid selective data cropping in chromatograms .
  • Peer Review : Pre-register analytical protocols on platforms like OSF to reduce publication bias .

Q. How can researchers balance open data sharing with privacy concerns in studies involving this compound’s human health impacts?

  • Approach : Anonymize epidemiological data via k-anonymity or differential privacy techniques. Share aggregated results with communities in plain-language formats, as per TCPS2 guidelines. Use data use agreements (DUAs) for sensitive datasets .

Tables for Quick Reference

Table 1 : Key Parameters for Reproducible this compound Studies

ParameterStandard ProtocolReference
Soil pH AdjustmentBuffered to 6.0–7.0 using CaCO₃ or H₂SO₄OECD Guideline 208
Bioassay Duration21-day growth inhibition assayEPA OPPTS 850.4100
Toxicity EndpointsEC₅₀ (50% growth reduction), NOAELNIH Preclinical Checklist

Table 2 : Common Analytical Challenges and Solutions

ChallengeResolution
Matrix interference in GC-MSUse matrix-matched calibration standards
Hormesis in dose-responseApply Bayesian hierarchical modeling
Degradation variabilityStratify by microbial activity via qPCR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.